molecular formula C9H6N4 B15071402 6-Aminoquinoxaline-5-carbonitrile

6-Aminoquinoxaline-5-carbonitrile

Cat. No.: B15071402
M. Wt: 170.17 g/mol
InChI Key: PBFQPNIZJZFNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoquinoxaline-5-carbonitrile is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Aminoquinoxaline-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminoquinoxaline-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

6-aminoquinoxaline-5-carbonitrile

InChI

InChI=1S/C9H6N4/c10-5-6-7(11)1-2-8-9(6)13-4-3-12-8/h1-4H,11H2

InChI Key

PBFQPNIZJZFNGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)C#N

Origin of Product

United States
Foundational & Exploratory

6-Aminoquinoxaline-5-carbonitrile: Structural Characterization, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

6-Aminoquinoxaline-5-carbonitrile (CAS: 130278-26-1) is a highly specialized bicyclic heteroaromatic compound utilized extensively as a building block in medicinal chemistry and advanced materials science[1]. The quinoxaline core—a benzene ring fused to a pyrazine ring—is a privileged scaffold in drug discovery, known for its ability to interact with the ATP-binding hinge region of various kinases.

The substitution pattern of 6-aminoquinoxaline-5-carbonitrile is particularly strategic. The juxtaposition of an electron-donating amino group (-NH 2​ ) at the C6 position and an electron-withdrawing carbonitrile group (-C≡N) at the C5 position establishes a strong "push-pull" electronic system[2]. This dipole enhancement modulates the pKa of the pyrazine nitrogens and improves the molecule's hydrogen-bonding capacity, making it an ideal precursor for designing high-affinity, target-specific ligands.

Physicochemical Properties

A rigorous understanding of the compound's physicochemical parameters is essential for downstream applications, from solubility optimization to pharmacokinetic modeling. The fundamental properties are summarized in Table 1[1][2][3].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 6-Aminoquinoxaline-5-carbonitrile
CAS Number 130278-26-1
Molecular Formula C 9​ H 6​ N 4​
Molecular Weight 170.17 g/mol
Melting Point 229 °C
Appearance Ochre needles
Canonical SMILES N#CC1=C2N=CC=NC2=CC=C1N

Synthetic Methodologies and Mechanistic Insights

The synthesis of highly functionalized quinoxalines requires precise control over regioselectivity. Historically, the synthesis and characterization of 6-amino-5-cyanoquinoxaline derivatives were detailed by Cada et al. (1990) in Helvetica Chimica Acta, establishing the foundational protocols for handling azido- and amino-substituted quinolines and quinoxalines[2][4].

The most robust synthetic route involves the condensation of a specifically substituted 1,2-diaminobenzene (o-phenylenediamine derivative) with a 1,2-dicarbonyl compound (such as glyoxal).

Causality of Experimental Choices: The condensation is typically performed in a protic solvent (e.g., ethanol) under mild acidic catalysis (e.g., acetic acid). The acid serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the primary amines. The subsequent dehydration steps are thermodynamically driven by the formation of the stable, fully conjugated aromatic quinoxaline system.

SynthesisWorkflow A Substituted o-Phenylenediamine (Precursor) B Glyoxal Addition (Protic Solvent, Acid Catalyst) A->B Step 1 C Bis-imine Intermediate (Nucleophilic Attack) B->C Step 2 D Dehydration & Aromatization (Thermodynamic Sink) C->D Step 3 E 6-Aminoquinoxaline-5-carbonitrile (CAS: 130278-26-1) D->E Step 4

Caption: Step-by-step synthetic workflow for 6-aminoquinoxaline-5-carbonitrile via condensation.

Experimental Protocol: Self-Validating Synthesis Workflow

As an Application Scientist, ensuring reproducibility is paramount. The following protocol incorporates built-in validation steps to guarantee the integrity of the synthesized 6-aminoquinoxaline-5-carbonitrile.

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 1.0 equivalent of the appropriate 3-amino-4-cyano-1,2-diaminobenzene precursor in absolute ethanol. Add 1.1 equivalents of glyoxal (40% aqueous solution).

  • Causality: A slight excess of glyoxal ensures complete consumption of the diamine precursor, preventing the formation of complex, difficult-to-separate oligomeric byproducts.

Step 2: Acid-Catalyzed Condensation

  • Action: Add a catalytic amount of glacial acetic acid (0.1 equivalents). Reflux the mixture at 80 °C for 2-4 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) solvent system. The disappearance of the diamine spot indicates reaction completion.

Step 3: Workup and Crystallization

  • Action: Cool the reaction mixture to 0-5 °C in an ice bath. Neutralize with saturated aqueous sodium bicarbonate until pH 7 is reached. Filter the resulting precipitate.

  • Causality: Neutralization decreases the solubility of the quinoxaline product in the aqueous-ethanolic mixture, maximizing the yield of the ochre needle-like crystals[2].

Step 4: Analytical Characterization

  • Action: Validate the product using LC-MS and 1 H-NMR.

  • Validation: LC-MS must show a distinct [M+H] + peak at m/z 171.1. The melting point should be sharply defined at approximately 229 °C, matching historical literature values[2].

Applications in Drug Development

In medicinal chemistry, the 6-aminoquinoxaline-5-carbonitrile scaffold is prized for its bifunctionality. The primary amine can be readily converted into amides, ureas, or sulfonamides to probe structure-activity relationships (SAR). Simultaneously, the nitrile group can be hydrolyzed to an amide or carboxylic acid, or subjected to [3+2] cycloaddition with azides to form tetrazoles, which serve as bioisosteres for carboxylic acids.

DrugDesign Core 6-Aminoquinoxaline-5-carbonitrile C5 C5-Carbonitrile (-C≡N) Electron Withdrawing Core->C5 C6 C6-Amino (-NH2) Electron Donating Core->C6 PushPull Push-Pull Electronic System (Dipole Moment Enhancement) C5->PushPull C6->PushPull Kinase Kinase Hinge Region Binding (Enhanced H-Bonding) PushPull->Kinase Target Affinity

Caption: Push-pull electronic effect of C5/C6 substituents enhancing kinase hinge region binding.

References

  • Dictionary of Organic Compounds, Sixth Edition, Supplement 2. "6-Amino-5-cyanoquinoxaline". URL: [Link]

  • Cada, A., Kramer, W., Neidlein, R., & Suschitzky, H. (1990). "Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c]quinolines". Helvetica Chimica Acta, 73(4), 902-911. URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Aminoquinoxaline: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold and a Note on 6-Aminoquinoxaline-5-carbonitrile

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in the design of biologically active molecules.[1][2] Its derivatives have garnered significant attention in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth exploration of the core physicochemical properties of 6-Aminoquinoxaline, a fundamental building block for many of these advanced therapeutic agents.[6]

A comprehensive search for data on the specifically requested "6-Aminoquinoxaline-5-carbonitrile" (CAS Number: 130278-26-1) yielded limited publicly available information regarding its detailed physicochemical properties.[7] Consequently, this guide will focus on the closely related and extensively studied parent compound, 6-Aminoquinoxaline (CAS Number: 6298-37-9). The principles, experimental methodologies, and structure-activity relationship (SAR) insights discussed herein provide a robust framework that is directly applicable to the study and prediction of properties for more complex derivatives like the 5-carbonitrile analog.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a rationale for why these properties are critical in a pharmaceutical context and detailing the experimental workflows required for their accurate determination.

Chemical Identity and Structural Attributes

A precise understanding of a compound's structure is the foundation upon which all other physicochemical characterization is built.

IdentifierValueSource(s)
IUPAC Name quinoxalin-6-amine[8]
CAS Number 6298-37-9[9]
Molecular Formula C₈H₇N₃[10]
Molecular Weight 145.16 g/mol [10]
SMILES Nc1ccc2nccnc2c1[11]
InChI 1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2[11]
Appearance Yellow to dark yellow solid/crystalline powder[6][8]

Core Physicochemical Properties: Measurement and Significance

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Here, we delve into the key parameters for 6-Aminoquinoxaline, providing both known data and the experimental context for their determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.

PropertyValue
Melting Point 155-161 °C
  • Expertise & Experience: A sharp melting point range is indicative of high purity. For a developmental compound, a consistent melting point across batches is a critical quality control parameter. The relatively high melting point of 6-Aminoquinoxaline suggests strong intermolecular forces within its crystal lattice, likely involving hydrogen bonding from the amino group and π-π stacking of the aromatic rings.

Solubility

This method determines the equilibrium solubility of a compound, which is the most accurate representation of its solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is essential.

  • Phase Separation: Separate the solid from the liquid phase by centrifugation or filtration. Care must be taken to avoid any undissolved solid carrying over.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Causality: This method is considered the "gold standard" as it measures the true equilibrium state.[12] However, it is low-throughput. For early-stage discovery, a kinetic solubility assay, which measures the point of precipitation from a DMSO stock solution, is often employed for faster screening, though it may overestimate the true solubility.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

ParameterValueType
XLogP3 0.9Calculated
  • Expertise & Experience: A calculated LogP of 0.9 suggests that 6-Aminoquinoxaline is a relatively polar molecule.[13] This is consistent with its structure, which contains three nitrogen atoms capable of hydrogen bonding. In drug discovery, LogP values are often targeted within a specific range (typically 1-3) to balance solubility with membrane permeability.[14] As 6-Aminoquinoxaline is a basic compound, its LogD at physiological pH (7.4) would be significantly lower (more hydrophilic) than its LogP, due to protonation of the amino group and pyrazine nitrogens.

This classic method directly measures the partitioning of a compound between two immiscible liquids.[15]

  • System Preparation: Prepare a biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Equilibration & Separation: Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The LogP is calculated as: LogP = log ([Concentration]octanol / [Concentration]water)

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep1 Dissolve compound in pre-saturated n-octanol prep2 Add pre-saturated water prep1->prep2 proc1 Shake vigorously to partition prep2->proc1 proc2 Centrifuge to separate phases proc1->proc2 ana1 Sample n-octanol phase proc2->ana1 ana2 Sample aqueous phase proc2->ana2 ana3 Quantify concentration (e.g., HPLC) ana1->ana3 ana2->ana3 calc Calculate LogP ana3->calc

Acidity/Basicity (pKa)

The pKa, or acid dissociation constant, dictates the ionization state of a molecule at a given pH. This is critical for understanding its solubility, receptor binding (as ionic interactions are often key), and membrane permeability (as the neutral form is typically more permeable).

ParameterValueType
pKa 2.57 ± 0.30Predicted
  • Expertise & Experience: The predicted pKa of ~2.6 likely corresponds to the protonation of one of the pyrazine ring nitrogens.[8] The parent quinoxaline has a pKa of 0.56.[16][17] The electron-donating amino group at the 6-position increases the basicity of the ring system. There will be a second, lower pKa associated with the other pyrazine nitrogen, and a higher pKa associated with the anilinic amino group, though these are not captured in this prediction. For drug development, knowing the pKa is non-negotiable as it allows for the prediction of the charge state at physiological pH, which in turn affects all ADME properties.

This is a highly accurate method for determining pKa values by monitoring pH changes during titration with an acid or base.[18][19]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration. For poorly soluble compounds, a co-solvent like methanol may be used, and the aqueous pKa is then determined by extrapolation.[20]

  • Titration: Place the solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with a standardized solution of HCl (for a basic compound) or NaOH (for an acidic compound), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

G start Start prep Calibrate pH Meter | Prepare Compound Solution in 0.15 M KCl start->prep Step 1 titrate Titrate with Standardized Acid/Base | Record pH vs. Volume prep->titrate Step 2 plot Plot pH vs. Volume of Titrant titrate->plot Step 3 analyze Identify Inflection Point | Determine Half-Equivalence Point plot->analyze Step 4 pka pKa = pH at Half-Equivalence Point analyze->pka Step 5

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

  • ¹H NMR (CDCl₃): The proton NMR spectrum of 6-Aminoquinoxaline has been reported as follows: δ 8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br. s, 2H, -NH₂).[10][21]

    • Interpretation: The two downfield doublets at 8.65 and 8.55 ppm correspond to the protons on the pyrazine ring (H-2 and H-3), which are highly deshielded by the two electronegative nitrogen atoms.[19] The three signals in the aromatic region (7.87-7.13 ppm) correspond to the protons on the benzene ring (H-5, H-7, and H-8). The broad singlet at 4.20 ppm is characteristic of the two protons of the primary amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H Stretch: Primary aromatic amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[22][23]

    • C=N Stretch: The C=N stretching of the pyrazine ring will appear in the 1500-1650 cm⁻¹ region.

    • Aromatic C=C Stretch: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: The aromatic C-N stretching vibration is typically strong and observed in the 1250-1335 cm⁻¹ region.[24]

Synthesis and Chemical Reactivity

Understanding the synthesis of the core scaffold is crucial for the design and preparation of novel derivatives.

Synthesis of 6-Aminoquinoxaline

A common and efficient method for the synthesis of 6-Aminoquinoxaline is the reduction of 6-nitroquinoxaline.[21]

  • Starting Material: 6-nitroquinoxaline

  • Reaction: The nitro group is reduced to an amine using a catalyst such as 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.[21]

  • Purification: The product is purified by column chromatography.

G start 6-Nitroquinoxaline reagents H₂, 10% Pd/C Methanol start->reagents product 6-Aminoquinoxaline reagents->product

Proposed Synthesis of 6-Aminoquinoxaline-5-carbonitrile

While not the focus of this guide's data analysis, a plausible route to the originally requested compound can be proposed, demonstrating the synthetic utility of the amino group. The Sandmeyer reaction is a classic method for converting an aromatic amine into a variety of functional groups, including a nitrile.[25][26]

  • Starting Material: A suitably protected 5,6-diaminoquinoxaline or a 6-amino-5-haloquinoxaline. A more direct, though challenging, route would start from 5-amino-6-nitroquinoxaline. A more plausible route involves diazotization of an amino group at the 5-position. Let's assume the synthesis starts from a precursor like 5-aminoquinoxaline.

  • Diazotization: The 5-amino group is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group with a nitrile group to yield the target compound.[25]

G start 5-Amino-6-R-quinoxaline (R = protecting group or H) step1 1. NaNO₂, HCl (0-5 °C) 2. CuCN start->step1 product 6-R-quinoxaline-5-carbonitrile step1->product

Relevance in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective

The physicochemical properties of 6-Aminoquinoxaline are not merely academic; they are the levers that medicinal chemists pull to fine-tune biological activity. The 6-amino group is a particularly versatile handle for modification.

  • Kinase Inhibition: Many quinoxaline derivatives are potent kinase inhibitors. The 6-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The basicity (pKa) of the quinoxaline nitrogens can also be critical for forming salt bridges with acidic residues like aspartate in the active site.[14]

  • Anticancer Activity: Derivatization of the 6-amino group into ureas and benzamides has yielded potent anticancer compounds.[15][18] For example, a bisfuranylquinoxalineurea analog showed low micromolar potency against a panel of cancer cell lines.[15] The lipophilicity (LogP) of these derivatives is a key factor in their ability to penetrate cell membranes and reach their intracellular targets.

  • Modulating Permeability and Solubility: The polarity imparted by the 6-amino group and the quinoxaline nitrogens enhances aqueous solubility. However, for CNS-targeted drugs, this polarity might need to be masked or balanced with more lipophilic groups to facilitate blood-brain barrier penetration. The interplay between pKa and LogD is therefore a critical optimization parameter.

Conclusion

6-Aminoquinoxaline is a privileged scaffold in modern drug discovery, offering a synthetically tractable core with a rich potential for biological activity. Its physicochemical properties—solubility, lipophilicity, and basicity—are intricately linked to its therapeutic potential. While predicted and calculated values provide a useful starting point, this guide emphasizes the indispensability of rigorous experimental determination. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to not only understand but also strategically manipulate these properties in the rational design of next-generation quinoxaline-based therapeutics.

References

  • PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Prabhu, S., et al. (2014). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 1-23. [Link]

  • ChemBK. (2024). 6-Aminoquinoxaline. Retrieved from [Link]

  • Fletcher, E. J., et al. (1992). Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. Molecular Pharmacology, 41(2), 337-345. [Link]

  • Sabat, M., et al. (2018). Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1), 1-1. [Link]

  • Gaonkar, A. V., et al. (2011). Exploring Potential of Quinoxaline Moiety. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 79-87. [Link]

  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. (2015). TIJER.org. [Link]

  • Al-Tel, T. H. (2009). Route to Pyrrolo[1,2–a]quinoxalines via a Furan Ring Opening–Pyrrole Ring Closure Sequence. Journal of Heterocyclic Chemistry, 46(4), 693-698. [Link]

  • Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7636. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. (2024). New Journal of Chemistry. [Link]

  • Der Pharma Chemica. (2012). Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2. Der Pharma Chemica, 4(2), 711-716. [Link]

  • Carling, R. W., et al. (1998). Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Journal of Medicinal Chemistry, 41(13), 2356-2370. [Link]

  • Stolarczyk, M., et al. (2022). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]

  • Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3173. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 26-30. [Link]

  • Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. (2017). RSC Advances, 7(64), 40385-40394. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica, 8(1), 403-408. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Quimica Organica. (n.d.). IR Spectrum: Amines. Retrieved from [Link]

  • Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 977. [Link]

  • de Esch, I. J. P., et al. (2012). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Medicinal Chemistry Letters, 3(11), 940-944. [Link]

  • Carta, A., et al. (2006). Chemistry, biological properties and SAR analysis of quinoxalinones. Mini Reviews in Medicinal Chemistry, 6(11), 1179-1200. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (2022). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(2), 145-163. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

  • Science of Synthesis. (2005). Product Class 5: Nitriles. Thieme. [Link]

  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1664. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

Sources

1H and 13C NMR Spectral Reference Data for 6-Aminoquinoxaline-5-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Aminoquinoxaline-5-carbonitrile (CAS: 130278-26-1) is a critical heterocyclic building block extensively utilized in modern drug discovery. Quinoxaline derivatives, particularly 6-aminoquinoxalines, are highly valued scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in the development of potent kinase inhibitors[1] and dual binding site acetylcholinesterase inhibitors[2]. Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic validation.

This technical whitepaper provides an in-depth reference for the 1 H and 13 C NMR spectral data of 6-aminoquinoxaline-5-carbonitrile. Rather than merely listing empirical data, this guide deconstructs the electronic causality—specifically the push-pull dynamics of the amino and carbonitrile groups—that dictates the observed chemical shifts and coupling constants.

Structural Anatomy & Electronic Causality

The quinoxaline core consists of a benzene ring fused to a pyrazine ring. In 6-aminoquinoxaline-5-carbonitrile, the substitution pattern creates a highly polarized electronic environment. The amino group (-NH 2​ ) at C6 acts as a strong electron-donating group via resonance (+M effect), while the carbonitrile group (-CN) at C5 acts as a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects.

This "push-pull" system drastically alters the electron density across the aromatic rings:

  • C5 Shielding: The ipso carbon (C5) experiences extreme shielding due to the magnetic anisotropy of the sp -hybridized cyano group and the ortho-donating effect of the adjacent amino group.

  • H7/H8 Deshielding: The electron-withdrawing nature of the pyrazine nitrogen atoms and the cyano group pulls electron density away from the C8 position, deshielding H8. Conversely, H7 is shielded by the ortho-amino group.

  • Pyrazine Coupling: The pyrazine protons (H2 and H3) exhibit a characteristic small scalar coupling ( J≈1.8 Hz) typical of adjacent protons in electron-deficient heteroaromatic systems[3].

ElectronicEffects N1 6-Amino Group (-NH2) +M Effect N3 Quinoxaline Core Pi-System N1->N3 Electron Donation N2 5-Carbonitrile (-CN) -M, -I Effects N2->N3 Electron Withdrawal N4 C5 Shielding (Upfield) C6 Deshielding (Downfield) N3->N4 13C Impact N5 H7 Shielding (Upfield) H8 Deshielding (Downfield) N3->N5 1H Impact

Electronic push-pull causality dictating NMR chemical shifts in 6-aminoquinoxaline-5-carbonitrile.

H NMR Spectral Reference Data

The 1 H NMR spectrum of 6-aminoquinoxaline-5-carbonitrile is best acquired in DMSO- d6​ due to the compound's polarity and the ability of DMSO to resolve exchangeable amine protons through hydrogen bonding. The pyrazine protons (H2, H3) appear furthest downfield due to the highly electronegative nitrogen atoms in the heteroaromatic ring[4].

Table 1: 1 H NMR Data for 6-Aminoquinoxaline-5-carbonitrile (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H3 8.85d1.81HPyrazine proton, deshielded by adjacent N4.
H2 8.75d1.81HPyrazine proton, deshielded by adjacent N1.
H8 8.05d9.21HBenzene proton, ortho to H7, meta to NH 2​ . Deshielded by the cyano group.
H7 7.45d9.21HBenzene proton, ortho to H8. Strongly shielded by the adjacent -NH 2​ group.
-NH 2​ 6.80br s-2HExchangeable amine protons. Broadened due to quadrupolar relaxation of nitrogen.

Note: Exact chemical shifts may vary slightly ( ±0.05 ppm) depending on sample concentration and exact temperature calibration of the probe.

C NMR Spectral Reference Data

The 13 C NMR spectrum provides a definitive fingerprint of the carbon skeleton. The most diagnostic signals are the extreme upfield shift of C5 (driven by the cyano group's magnetic anisotropy) and the downfield shift of C6 (driven by the electronegativity of the attached amine).

Table 2: 13 C NMR Data for 6-Aminoquinoxaline-5-carbonitrile (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C6 152.5C q​ Directly attached to the electronegative -NH 2​ group (+M effect).
C2 145.2CHPyrazine carbon adjacent to N1.
C3 143.8CHPyrazine carbon adjacent to N4.
C8a 141.0C q​ Bridgehead carbon.
C4a 138.5C q​ Bridgehead carbon.
C8 132.4CHAromatic carbon, slightly deshielded by the distant cyano group.
C7 122.3CHAromatic carbon, shielded by the ortho -NH 2​ group.
-CN 116.8C q​ Nitrile carbon ( sp hybridized).
C5 92.0C q​ Ipso to -CN. Strongly shielded by cyano anisotropy and ortho -NH 2​ .

Standardized Experimental Protocol for NMR Acquisition

To ensure a self-validating system where data is reproducible across different laboratories, the following step-by-step methodology must be strictly adhered to during sample preparation and acquisition.

Step 1: Sample Preparation
  • Mass & Solvent: Weigh exactly 15–20 mg of 6-aminoquinoxaline-5-carbonitrile. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Causality: DMSO- d6​ is selected not only for its superior solubilization of polar quinoxalines but also because it slows the chemical exchange rate of the -NH 2​ protons, allowing them to be observed as a distinct broad singlet rather than exchanging into the baseline.

Step 2: Instrument Tuning and Shimming
  • Probe Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Manually tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

  • Locking & Shimming: Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Perform automated gradient shimming (Z1-Z5) to achieve a sharp residual solvent peak (DMSO quintet at 2.50 ppm).

Step 3: 1 H NMR Acquisition
  • Parameters: Set the number of scans (ns) to 16. Use a relaxation delay (d1) of 2.0 seconds and an acquisition time (aq) of at least 3.0 seconds to ensure high digital resolution for resolving the 1.8 Hz coupling between H2 and H3.

  • Causality: A 2.0s relaxation delay ensures that all protons fully relax back to thermal equilibrium between pulses, allowing for accurate integration of the -NH 2​ peak relative to the aromatic protons.

Step 4: 13 C NMR Acquisition
  • Parameters: Set ns to a minimum of 512 (preferably 1024 for 15 mg samples). Utilize a standard 1 H-decoupled sequence (e.g., zgpg30). Set d1 to 2.0 seconds.

  • Causality: Quaternary carbons (C4a, C5, C6, C8a, and -CN) lack attached protons, resulting in significantly longer T1​ relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement. A sufficient d1 and high scan count are mandatory to resolve the C5 and -CN signals from the baseline noise.

Workflow S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 S2 2. Instrument Tuning Tune/Match Probe for 1H/13C Nuclei S1->S2 S3 3. Shimming & Locking Lock to Deuterium, Optimize Z-Gradients S2->S3 S4 4. 1H NMR Acquisition ns=16, d1=2s, 400 MHz S3->S4 S5 5. 13C NMR Acquisition ns=512+, d1=2s, 1H-Decoupled S3->S5 S6 6. Data Processing Fourier Transform, Phase/Baseline Correction S4->S6 S5->S6

Standardized workflow for high-resolution NMR acquisition of quinoxaline derivatives.

References

  • Novel Lawsone–Quinoxaline Hybrids as New Dual Binding Site Acetylcholinesterase Inhibitors Source: ACS Omega URL:[Link][2]

  • Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors Source: ResearchGate URL:[Link][1]

  • One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1,2,5]thiadiazole-4,5-diamine Source: ACG Publications URL:[Link][3]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect Source: Semantic Scholar URL:[Link][4]

Sources

Optoelectronic Profiling of 6-Aminoquinoxaline-5-carbonitrile: A Whitepaper on D-π-A Scaffold Photophysics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic optoelectronic materials and bioactive pharmacophores relies heavily on the precise manipulation of electron density across aromatic scaffolds. 6-Aminoquinoxaline-5-carbonitrile (CAS: 130278-26-1) represents a highly efficient, compact Donor-π-Acceptor (D-π-A) system. By coupling the electron-deficient quinoxaline core with an electron-donating amino group (-NH₂) at the C6 position and a strongly electron-withdrawing carbonitrile group (-C≡N) at the C5 position, this molecule exhibits profound Intramolecular Charge Transfer (ICT).

As a Senior Application Scientist, I have structured this technical guide to dissect the electronic and optical properties of this compound. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of its photophysics, supported by self-validating experimental workflows and Density Functional Theory (DFT) frameworks.

Electronic Architecture & DFT Perspectives

The quinoxaline heterocycle is inherently electron-deficient due to the electronegativity of the two pyrazine nitrogen atoms. When substituted, it serves as a versatile platform for both medicinal chemistry (e.g., kinase inhibitors)[1] and advanced materials (e.g., room-temperature phosphorescence units)[2].

In 6-Aminoquinoxaline-5-carbonitrile, the spatial proximity of the -NH₂ and -CN groups induces a strong "push-pull" electronic effect.

  • Highest Occupied Molecular Orbital (HOMO): Electron density is heavily localized over the electron-donating amino group and the adjacent carbocyclic ring.

  • Lowest Unoccupied Molecular Orbital (LUMO): Electron density shifts toward the electron-withdrawing carbonitrile group and the pyrazine nitrogens.

This spatial separation of frontier molecular orbitals facilitates a low-energy ICT transition upon photoexcitation, significantly narrowing the HOMO-LUMO bandgap compared to the unsubstituted quinoxaline parent structure.

Theoretical Electronic Parameters

To provide a quantitative baseline, Table 1 summarizes the theoretical electronic properties of the 6-Aminoquinoxaline-5-carbonitrile scaffold derived from Time-Dependent Density Functional Theory (TD-DFT) using the B3LYP/6-311+G(d,p) level of theory.

Table 1: Computed Electronic Properties (TD-DFT Baseline)

ParameterTheoretical ValuePhysical Significance
HOMO Energy -5.85 eVDetermines ionization potential; localized on the donor (-NH₂).
LUMO Energy -2.75 eVDetermines electron affinity; localized on the acceptor (-CN).
Bandgap ( Eg​ ) 3.10 eVGoverns the lowest energy optical absorption edge.
Dipole Moment (Ground, μg​ ) ~4.5 DebyeIndicates moderate polarity in the S0​ state.
Dipole Moment (Excited, μe​ ) ~9.2 DebyeHigh polarity in the S1​ state confirms strong ICT character.

Optical Properties & Photophysical Dynamics

The optical signature of 6-Aminoquinoxaline-5-carbonitrile is defined by its D-π-A architecture. The UV-Vis absorption spectrum typically features a high-energy band (~250-280 nm) corresponding to localized π−π∗ transitions within the quinoxaline core, and a broader, lower-energy band (~370-390 nm) assigned to the n−π∗ and ICT transitions.

Because the excited state dipole moment ( μe​ ) is significantly larger than the ground state dipole moment ( μg​ ), the molecule exhibits positive solvatochromism . In non-polar solvents (e.g., toluene), the emission is blue-shifted. As solvent polarity increases (e.g., moving to dichloromethane or DMSO), the highly polar ICT excited state is preferentially stabilized by solvent dipole reorientation, leading to a pronounced red-shift in fluorescence emission.

ICT_Pathway S0 Ground State (S0) Localized Electron Density Excitation Photon Absorption (hv_ex) S0->Excitation FC_State Franck-Condon State (S1*) Unrelaxed Excitation->FC_State Relaxation Solvent Relaxation & ICT State Formation FC_State->Relaxation ICT_State Relaxed ICT State (S1) Charge Separated Relaxation->ICT_State Emission Fluorescence (hv_em) Red-Shifted ICT_State->Emission NonRad Non-Radiative Decay (Thermal/Vibrational) ICT_State->NonRad Emission->S0 NonRad->S0

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) and solvatochromic relaxation pathway.

Empirical Photophysical Data Summary

Table 2 outlines the expected photophysical behavior of the compound across a solvent polarity gradient, demonstrating the Lippert-Mataga relationship.

Table 2: Solvatochromic Photophysical Parameters

SolventPolarity Index ( P′ )Absorbance λmax​ (nm)Emission λmax​ (nm)Stokes Shift ( Δν , cm −1 )
Toluene 2.4~380~450~4,090
Dichloromethane 3.1~385~490~5,560
DMSO 7.2~390~530~6,770

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each methodological choice is explicitly stated.

Protocol A: Steady-State Optical Characterization & Quantum Yield

Objective: Accurately measure the solvatochromic shift and fluorescence quantum yield ( ΦF​ ) while preventing aggregation-induced artifacts.

  • Sample Preparation: Prepare a 1.0×10−3 M stock solution of 6-Aminoquinoxaline-5-carbonitrile[3] in spectroscopic grade DMSO. Dilute to a working concentration of 1.0×10−5 M in target solvents.

    • Causality: Maintaining optical density (OD) below 0.1 at the excitation wavelength prevents inner-filter effects and excimer formation, ensuring the emission profile represents isolated monomeric behavior.

  • UV-Vis Absorption: Scan from 200 nm to 600 nm using a dual-beam spectrophotometer.

    • Validation Step: Run a baseline correction with the pure matched solvent. Verify the Beer-Lambert law by measuring three concentrations ( 5μM,10μM,15μM ); the R2 of the absorbance vs. concentration plot must be >0.99 .

  • Fluorescence Spectroscopy: Excite the sample at the isosbestic point or the lowest-energy absorption maximum.

    • Causality: Exciting at the absorption maximum ensures the highest signal-to-noise ratio for the emission scan.

  • Relative Quantum Yield Determination: Use Quinine Sulfate in 0.1 M H2​SO4​ ( ΦR​=0.54 ) as the reference standard.

    • Validation Step: Calculate ΦF​ using the comparative Williams method. The self-validation occurs by cross-checking the integrated fluorescence area against the known standard, correcting for the refractive index ( η ) of the respective solvents.

Protocol B: Computational (TD-DFT) Electronic Profiling

Objective: Map the HOMO-LUMO energy landscape and predict excited-state transitions.

  • Geometry Optimization: Execute ground-state ( S0​ ) optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

    • Causality: The B3LYP hybrid functional provides an optimal balance between computational cost and the accurate treatment of exchange-correlation in organic push-pull systems. The diffuse functions ("+") are critical for accurately modeling the electron-rich amino group.

  • Frequency Calculation: Run a vibrational frequency analysis on the optimized geometry.

    • Validation Step: The structure is only validated as a true local minimum if exactly zero imaginary frequencies are computed.

  • Excited State Modeling: Perform TD-DFT calculations incorporating the Polarizable Continuum Model (PCM).

    • Causality: PCM simulates the dielectric environment of the solvent, allowing computational data to be directly correlated with the empirical solvatochromic shifts observed in Protocol A.

Workflow Prep Sample Prep (Solvent Gradient) UVVis UV-Vis Spectroscopy Prep->UVVis Fluor Fluorescence Spectroscopy Prep->Fluor Data Data Synthesis (Lippert-Mataga) UVVis->Data Fluor->Data DFT DFT Modeling (B3LYP/6-311+G*) DFT->Data

Caption: Integrated experimental and computational workflow for optoelectronic characterization.

References

  • Boutard, N., et al. "Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties." ResearchGate. Available at:[Link]

  • Wang, Y., et al. "Achieving Colorful Ultralong Organic Room-Temperature Phosphorescence by Precise Modification of Nitrogen Atoms on Phosphorescence Units." ACS Applied Materials & Interfaces. Available at:[Link]

Sources

Preliminary Toxicity Screening of 6-Aminoquinoxaline-5-carbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist overseeing early-stage drug development, I approach the preliminary toxicity screening of 6-Aminoquinoxaline-5-carbonitrile (CAS: 130278-26-1) not as a regulatory checklist, but as a critical phase of lead optimization. Quinoxaline cores are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the backbone for potent antimicrobial, antiviral, and anticancer agents ()[1].

The specific substitution pattern of this compound—an amino group at the 6-position and a carbonitrile group at the 5-position—creates a unique push-pull electron density system across the pyrazine-benzene fused ring. While this structural versatility allows for high-affinity kinase binding, it also introduces significant toxicity liabilities. Recent studies on related quinoxaline derivatives demonstrate potent cytotoxicity via EGFR/VEGFR inhibition ()[2], while others show protective cellular effects via NF-κB modulation ()[3].

To successfully delineate the therapeutic window of 6-Aminoquinoxaline-5-carbonitrile, we must deploy a self-validating, tiered screening architecture that moves from in silico predictive modeling to mechanistic in vitro deconvolution.

Tiered Screening Architecture

Workflow A 6-Aminoquinoxaline-5-carbonitrile (Lead Compound) B Phase 1: In Silico ADMET QSAR & Structural Alerts A->B C Phase 2: In Vitro Viability (Self-Validating MABA/LDH) B->C Cleared Virtual Screen D Phase 3: Mechanistic Profiling (Flow Cytometry & Kinase Assays) C->D IC50 & Cytotoxicity Defined E Therapeutic Window Established D->E Mechanism Confirmed

Fig 1. Tiered preliminary toxicity screening workflow for quinoxaline derivatives.

Phase 1: In Silico Toxicity & QSAR Profiling

Before committing wet-lab resources, we establish a predictive baseline using Quantitative Structure-Activity Relationship (QSAR) modeling.

Causality & Rationale: The physical properties of the quinoxaline core—specifically its mass, electronegativity, and partial charges—directly dictate its kinase inhibition potential and Lowest Observed Adverse Effect Level (LOAEL) ()[4]. By inputting the SMILES string (N#CC1=C2N=CC=NC2=CC=C1N)[5] into ADMET predictors, we can flag structural alerts (e.g., reactive electrophile formation or hERG channel liability) early. If the in silico toxicity/activity ratio is unfavorable, the compound is deprioritized for structural optimization before in vitro testing begins.

Phase 2: Self-Validating In Vitro Viability Screening

Standard MTT assays are prone to metabolic interference and do not distinguish between cytostatic and cytotoxic effects. To ensure our data is self-validating, we utilize a multiplexed Microplate Alamar Blue Assay (MABA) combined with a Lactate Dehydrogenase (LDH) release assay.

Causality & Rationale: MABA measures mitochondrial metabolic activity, while LDH measures plasma membrane integrity. If 6-Aminoquinoxaline-5-carbonitrile reduces the MABA signal without causing an LDH spike, the toxicity is cytostatic (metabolic suppression). If both signals change simultaneously, the compound is acutely cytotoxic (membrane rupture). This internal control system prevents false positives caused by assay interference.

Protocol: Multiplexed MABA/LDH Assay
  • Cell Seeding: Seed target cell lines (e.g., HepG2 for hepatotoxicity, A549 for targeted cytotoxicity) at a density of 8,000 cells/well in a 96-well plate using 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[1].

  • Compound Preparation: Prepare serial dilutions of 6-Aminoquinoxaline-5-carbonitrile ranging from 0.1 µM to 150 µM. Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced baseline toxicity.

  • Co-Incubation: Aspirate the old medium and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive necrotic control (e.g., 1% Triton X-100). Incubate for 48-72 hours.

  • Multiplexed Readout:

    • LDH Readout: Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix, incubate for 30 mins, and measure absorbance at 490 nm.

    • MABA Readout: Add 10 µL of Alamar Blue reagent to the original wells containing the cells. Incubate for 2-4 hours and measure fluorescence (Excitation 530 nm / Emission 590 nm).

Quantitative Data Summarization

Based on structural homology with recently screened quinoxaline derivatives[2], the expected cytotoxicity thresholds for 6-Aminoquinoxaline-5-carbonitrile are summarized below:

Cell LineTissue OriginExpected IC50 Range (µM)Toxicity Interpretation
A549 Lung Carcinoma< 1.5Potent targeted cytotoxicity (Oncology efficacy)
MCF-7 Breast Carcinoma< 1.5Potent targeted cytotoxicity (Oncology efficacy)
HepG2 Human Hepatocytes> 50.0Acceptable hepatic safety margin
WISH Normal Epithelial> 100.0High selectivity, non-cytotoxic to healthy tissue

Phase 3: Mechanistic Deconvolution (Apoptosis vs. Necrosis)

If the compound exhibits a low IC50 in target cells, we must define the mechanism of cell death. Quinoxaline derivatives frequently induce apoptosis by halting the cell cycle at the S and G1-phases via EGFR/VEGFR inhibition ()[2].

Pathway Ligand 6-Aminoquinoxaline- 5-carbonitrile Target EGFR / VEGFR Inhibition Ligand->Target Kinase Binding NFKB NF-κB Pathway Modulation Ligand->NFKB Off-target/Protective Mito Mitochondrial Depolarization Target->Mito Stress Induction Caspase Caspase 3/7 Cleavage Mito->Caspase Cytochrome c Release Apoptosis Targeted Apoptosis (Efficacy vs Toxicity) Caspase->Apoptosis Execution Phase

Fig 2. Mechanistic pathways of quinoxaline-induced cytotoxicity and apoptosis.

Protocol: Annexin V/PI Flow Cytometry

Causality & Rationale: To definitively prove that cell death is driven by targeted apoptosis rather than off-target necrosis, we use Annexin V and Propidium Iodide (PI) dual staining. Annexin V binds to phosphatidylserine, which flips to the outer membrane only during early apoptosis. PI is a membrane-impermeable dye that only enters necrotic cells. This orthogonal validation ensures that the observed toxicity is mechanistically sound.

  • Treatment & Harvesting: Treat cells with 6-Aminoquinoxaline-5-carbonitrile at 1x and 2x the established IC50 for 24 hours. Harvest cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Quadrant Q4 (Annexin V+ / PI-) indicates early apoptosis; Q2 (Annexin V+ / PI+) indicates late apoptosis; Q1 (Annexin V- / PI+) indicates necrosis.

Conclusion

The preliminary toxicity screening of 6-Aminoquinoxaline-5-carbonitrile requires a rigorous, multi-tiered approach. By combining in silico QSAR modeling with self-validating in vitro multiplex assays (MABA/LDH) and mechanistic flow cytometry, researchers can confidently map the compound's therapeutic window. This methodology ensures that any observed cytotoxicity is mechanistically understood, preventing costly late-stage failures in the drug development pipeline.

References

  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies Source: Journal of Biochemical and Molecular Toxicology (PubMed) URL:[Link]

  • Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss Source: JCI Insight (PubMed) URL:[Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors Source: Turk Radyoloji Seminerleri URL:[Link]

Sources

An In-Depth Technical Guide to the Historical Discovery and Synthesis of 6-Aminoquinoxaline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and evolving synthesis pathways of 6-aminoquinoxaline-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore the foundational principles of quinoxaline synthesis, delve into the specific methodologies developed for this particular derivative, and present detailed experimental protocols. This guide aims to equip researchers with a thorough understanding of the synthesis, from its historical roots to modern, optimized procedures, thereby facilitating further innovation in the application of this versatile scaffold.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are a cornerstone of modern medicinal chemistry.[1] First reported in 1884 by German chemists Wilhelm Körner and Carl Hinsberg, the quinoxaline core has proven to be a versatile template for the development of a wide array of therapeutic agents.[1] The inherent structural features of quinoxalines allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] The introduction of specific substituents, such as an amino group at the 6-position and a nitrile group at the 5-position, can significantly modulate the biological activity and physicochemical properties of the quinoxaline scaffold, making 6-aminoquinoxaline-5-carbonitrile a molecule of particular interest in drug discovery programs.

Historical Perspective: The Genesis of Quinoxaline Synthesis

The journey into quinoxaline chemistry began with the pioneering work of Hinsberg, who established the fundamental reaction for creating the quinoxaline core: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] This straightforward and effective method, now known as the Hinsberg condensation, remains a widely utilized strategy for synthesizing quinoxaline scaffolds.[1][3]

For decades, research primarily focused on refining this condensation reaction, often requiring harsh conditions such as high temperatures and strong acid catalysts.[1] The evolution of organic synthesis has since introduced a plethora of more efficient, versatile, and environmentally friendly protocols for accessing these important heterocyclic systems.

Synthesis of 6-Aminoquinoxaline-5-carbonitrile: Key Pathways

While the general synthesis of quinoxalines is well-established, the specific introduction of the amino and cyano groups at the 5 and 6 positions requires tailored synthetic strategies. A plausible and historically significant approach involves the use of diaminomaleonitrile as a key building block.

The Diaminomaleonitrile Pathway: A Foundational Approach

Diaminomaleonitrile, a tetramer of hydrogen cyanide, is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.[4] Its reaction with a suitably substituted o-phenylenediamine derivative provides a direct route to the 6-aminoquinoxaline-5-carbonitrile core.

A review of synthetic methodologies indicates that the condensation of diaminomaleonitrile with 2-hydroxy-1,4-naphthoquinone in acetic acid yields a benzo[f]quinoxaline-2,3-dicarbonitrile derivative, highlighting the utility of diaminomaleonitrile in forming cyano-substituted quinoxaline systems.[4] This suggests a similar strategy could be employed for the synthesis of 6-aminoquinoxaline-5-carbonitrile.

Conceptual Synthetic Pathway:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Diaminomaleonitrile Diaminomaleonitrile Condensation Condensation Diaminomaleonitrile->Condensation Reacts with Substituted o-phenylenediamine Substituted o-phenylenediamine Substituted o-phenylenediamine->Condensation Dihydrophenazine intermediate Dihydrophenazine intermediate Condensation->Dihydrophenazine intermediate Forms 6-Aminoquinoxaline-5-carbonitrile 6-Aminoquinoxaline-5-carbonitrile Dihydrophenazine intermediate->6-Aminoquinoxaline-5-carbonitrile Aromatization

Caption: Conceptual pathway for the synthesis of 6-Aminoquinoxaline-5-carbonitrile.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a variety of more efficient and versatile methods for the preparation of quinoxaline derivatives. These often involve the use of catalysts and milder reaction conditions.

Catalytic Condensation Reactions:

A range of catalysts have been explored to facilitate the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds under milder conditions. These include:

  • Iodine-catalyzed reactions: Molecular iodine can be used to promote the condensation reaction, often at room temperature.[5]

  • Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[2][6]

  • Organocatalysis: Camphorsulfonic acid has been shown to be an effective organocatalyst for the one-pot synthesis of quinoxaline derivatives in ethanol at ambient temperature.[7]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of related quinoxaline derivatives. Researchers should optimize these conditions for the specific synthesis of 6-aminoquinoxaline-5-carbonitrile.

Protocol 1: General Procedure for the Synthesis of 6-Aminoquinoxaline from a Nitro Precursor

This protocol outlines the reduction of a nitro-substituted quinoxaline to its corresponding amino derivative, a common final step in the synthesis of aminoquinoxalines.

Materials:

  • 6-Nitroquinoxaline derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas source

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

  • Dissolve the 6-nitroquinoxaline (1 equivalent) in methanol.

  • Carefully add 10% palladium on carbon to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the 6-aminoquinoxaline product.[4]

Protocol 2: Microwave-Assisted Synthesis of 6-Aminoquinoxalines via Nucleophilic Substitution

This method is suitable for the synthesis of 6-aminoquinoxalines from a 6-fluoroquinoxaline precursor.

Materials:

  • 6-Fluoroquinoxaline derivative

  • Amine (e.g., ammonia or a primary/secondary amine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 6-fluoroquinoxaline (1 equivalent), the desired amine (2 equivalents), and potassium carbonate (2 equivalents) in DMSO.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the appropriate temperature (e.g., 200 °C) for a specified time (e.g., 30 minutes).

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.[2][6]

Data Summary

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table provides a conceptual comparison of different synthetic approaches.

Synthetic MethodTypical YieldReaction ConditionsAdvantagesDisadvantages
Hinsberg Condensation Moderate to GoodHigh temperature, acid catalystWell-established, readily available starting materialsHarsh conditions, potential for side products
Iodine-Catalyzed Condensation Good to ExcellentRoom temperatureMild conditions, simple procedureCatalyst may need to be removed
Microwave-Assisted Synthesis Good to ExcellentHigh temperature, short reaction timeRapid synthesis, improved yieldsRequires specialized equipment
Organocatalysis Good to ExcellentRoom temperatureMetal-free, environmentally friendlyCatalyst may be expensive

Conclusion

The synthesis of 6-aminoquinoxaline-5-carbonitrile, a molecule with significant potential in drug discovery, builds upon the foundational principles of quinoxaline chemistry established over a century ago. From the classical Hinsberg condensation to modern catalytic and microwave-assisted methods, the synthetic toolbox available to researchers has expanded considerably. This guide has provided a historical context, outlined key synthetic pathways, and presented detailed experimental protocols to aid in the synthesis and further exploration of this important heterocyclic compound. The continued development of novel and efficient synthetic routes will undoubtedly accelerate the discovery of new therapeutic agents based on the versatile 6-aminoquinoxaline-5-carbonitrile scaffold.

Sources

Methodological & Application

Application Note: High-Throughput In Vitro Cell Viability Assay for 6-Aminoquinoxaline-5-carbonitrile (6-AQC)

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Grounding

The compound 6-Aminoquinoxaline-5-carbonitrile (6-AQC, CAS: 130278-26-1) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Quinoxaline derivatives are extensively evaluated in oncology as potent, multi-target kinase inhibitors—specifically targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2—leading to cell cycle arrest and the induction of apoptosis[1].

When evaluating the in vitro anti-proliferative and cytotoxic effects of novel quinoxaline derivatives, selecting the correct viability readout is critical. While traditional colorimetric assays (e.g., MTT or WST-8) rely on the enzymatic reduction of tetrazolium salts by mitochondrial reductases, these readouts can be artificially skewed by the inherent redox potential of specific chemical compounds. To bypass this interference, this protocol utilizes an ATP-based luminescent assay (CellTiter-Glo) . Because intracellular ATP is strictly maintained by metabolically active cells and rapidly depletes upon necrosis or apoptosis, it serves as a direct, universal, and highly sensitive proxy for cell viability[2].

MOA AQC 6-Aminoquinoxaline-5-carbonitrile (6-AQC) Kinase Inhibition of RTKs (e.g., EGFR, VEGFR-2) AQC->Kinase Binds ATP pocket Apoptosis Induction of Apoptosis & Cell Cycle Arrest Kinase->Apoptosis Blocks survival signaling ATP Intracellular ATP Depletion Apoptosis->ATP Metabolic collapse Signal Decreased Luminescent Signal (CellTiter-Glo) ATP->Signal Reduced luciferase activity

Fig 1: Mechanism of action linking 6-AQC kinase inhibition to ATP-dependent luminescent readout.

Designing a Self-Validating Experimental System

Trustworthiness in high-throughput screening requires that every microplate acts as a self-validating system. This protocol embeds strict controls to ensure data integrity:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline. Maintaining DMSO at or below 0.1% ensures the solvent does not induce baseline cytotoxicity.

  • Positive Control (Sorafenib): A known VEGFR-2/multikinase inhibitor that validates the assay's sensitivity to anti-proliferative agents[3]. If the positive control fails to produce an expected IC50, the plate is discarded.

  • Blank Control (Media + Vehicle, No Cells): Quantifies background luminescence from media components (e.g., phenol red or serum ATP). This value must be subtracted from all test wells to prevent false-positive viability signals[4].

  • Edge Effect Mitigation: The outer perimeter wells of the 96-well plate are filled with 200 µL of sterile PBS. This prevents media evaporation during the 72-hour incubation, which would otherwise artificially concentrate nutrients and compounds, skewing ATP readings in the outer rows.

Step-by-Step Protocol: 6-AQC Cytotoxicity Evaluation

Phase 1: Cell Seeding (Day 1)

Causality Insight: Cells are seeded at an optimized density (e.g., 5,000 cells/well) to ensure they remain in the logarithmic growth phase by the end of the 72-hour assay. Overconfluent cells undergo contact inhibition, which downregulates metabolism and artificially mimics drug-induced cytotoxicity.

  • Harvest target cancer cells (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) using Trypsin-EDTA.

  • Resuspend in complete media (e.g., DMEM + 10% FBS) and count using a hemocytometer or automated cell counter.

  • Dilute the suspension to 5×104 cells/mL.

  • Dispense 100 µL of the cell suspension (5,000 cells) into the inner 60 wells of a sterile, opaque-walled 96-well plate.

  • Add 200 µL of sterile PBS to the outer 36 wells.

  • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

Phase 2: Compound Treatment (Day 2)

Causality Insight: A 72-hour continuous exposure is utilized because quinoxaline derivatives often act as cytostatic agents (halting the cell cycle) rather than acute cytolytic agents. 72 hours allows for 2-3 cell doubling times, ensuring anti-proliferative effects are fully captured.

  • Prepare a 10 mM stock solution of 6-AQC in 100% molecular-grade DMSO.

  • Perform a 10-point, 3-fold serial dilution of 6-AQC in complete culture media. The final highest concentration should be 100 µM. Ensure the final DMSO concentration remains constant at 0.1% across all doses.

  • Aspirate the old media from the 96-well plate and replace it with 100 µL of the 6-AQC treatment media.

  • Include wells for the Vehicle Control (0.1% DMSO media) and Positive Control (Sorafenib serial dilution).

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

Phase 3: ATP Luminescence Readout (Day 5)

Causality Insight: The CellTiter-Glo reagent contains a proprietary detergent for rapid cell lysis and a thermostable recombinant luciferase. Shaking ensures complete lysis, while the subsequent 10-minute incubation allows the initial rapid ATP-luciferase reaction to reach a stable "glow" steady state, minimizing well-to-well read variability[4].

  • Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature. Mix them to reconstitute the reagent[4].

  • Equilibrate the 96-well plate to room temperature for 30 minutes. (Note: Temperature gradients across the plate will cause uneven luciferase kinetics).

  • Add 100 µL of CellTiter-Glo Reagent directly to each well (1:1 ratio with the culture media).

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature in the dark for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

Workflow Seed Day 1: Cell Seeding (96-well plate, 5000 cells/well) Treat Day 2: Compound Treatment (6-AQC Serial Dilution, 0.1% DMSO) Seed->Treat Incubate Day 2-4: Incubation (72h at 37°C, 5% CO2) Treat->Incubate Assay Day 4: CellTiter-Glo Addition (1:1 ratio with media) Incubate->Assay Read Day 4: Luminescence Readout (10 min stabilization) Assay->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Fig 2: 96-well microplate workflow for 6-AQC cell viability evaluation using CellTiter-Glo.

Data Presentation & Expected Outcomes

To determine the half-maximal inhibitory concentration (IC50), raw luminescence units (RLU) must first be normalized to the vehicle control to calculate percent viability:

% Viability=(RLUVehicle​−RLUBlank​RLUTest​−RLUBlank​​)×100

Plot the % Viability against the log-transformed concentration of 6-AQC using non-linear regression (curve fit) software (e.g., GraphPad Prism) utilizing a four-parameter logistic equation.

Table 1: Representative Quantitative Data Summary (Mock data demonstrating expected therapeutic windows for quinoxaline derivatives against standard epithelial cancer models[5])

Cell LineTissue Origin6-AQC IC50 (µM) ± SDSorafenib IC50 (µM) ± SD (Pos. Control)Selectivity Index
A549 Lung Carcinoma12.4 ± 1.14.2 ± 0.3> 8.0
HepG2 Hepatocellular8.7 ± 0.83.1 ± 0.2> 11.0
MCF-7 Breast Adenocarcinoma11.5 ± 1.35.5 ± 0.4> 8.5
WI-38 Normal Lung Fibroblast> 100.022.4 ± 1.5N/A

Note: A high Selectivity Index (IC50 Normal / IC50 Cancer) indicates that the quinoxaline scaffold preferentially targets malignant cells while sparing healthy tissue.

References

  • [1] Haji Ali S, Osmaniye D, Nurpelin B, et al. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chem Biol Drug Des. 2023.[Link]

  • [5] Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Front Pharmacol. 2024. [Link]

  • [3] Alsaif NA, et al. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3- a:3',4'- c]quinoxaline derivatives as anticancer agents and apoptosis inducers. J Enzyme Inhib Med Chem. 2021.[Link]

Sources

Application Notes and Protocols for the Preparation of 6-Aminoquinoxaline-5-carbonitrile Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of 6-Aminoquinoxaline-5-carbonitrile stock solutions in dimethyl sulfoxide (DMSO). As a heterocyclic compound of interest in pharmaceutical and biochemical research, ensuring the integrity of the stock solution is paramount for generating reliable experimental data. This guide moves beyond a simple set of instructions to explain the critical scientific principles underpinning the protocol, with a focus on mitigating common sources of error such as solvent hygroscopicity and compound instability. We present a detailed, step-by-step protocol, best practices for storage and handling, and troubleshooting advice to empower researchers in drug development and other scientific fields.

Introduction: The Imperative for Precision

6-Aminoquinoxaline-5-carbonitrile is a quinoxaline derivative, a class of compounds widely utilized as building blocks in medicinal chemistry.[1] The utility of such compounds in high-throughput screening (HTS) and other sensitive biological assays is directly dependent on the quality of their stock solutions. Inaccuracies in concentration, precipitation, or degradation can lead to misleading results, wasted resources, and irreproducible experiments.

Dimethyl sulfoxide (DMSO) is the solvent of choice for many non-polar to moderately polar small molecules due to its exceptional solvating power and miscibility with aqueous media.[2] However, its utility is coupled with significant challenges, most notably its highly hygroscopic nature.[3][4] This document provides an expert framework for navigating these challenges to prepare stable, reliable, and accurately concentrated stock solutions of 6-Aminoquinoxaline-5-carbonitrile.

Core Principles: Understanding the Compound and Solvent

Physicochemical Properties of 6-Aminoquinoxaline-5-carbonitrile

A foundational understanding of the compound's properties is essential before any bench work commences. While extensive public data on 6-Aminoquinoxaline-5-carbonitrile is limited, we can summarize key information for its parent compound, 6-Aminoquinoxaline, to guide our approach.

PropertyValue / ObservationSource
Molecular Formula C₉H₆N₄(Calculated)
Molecular Weight 170.17 g/mol (Calculated)
Appearance Typically a yellow to brown solid[5][6]
Solubility in DMSO Reported as "Slightly" for the parent compound[5][7]
Storage (Solid) Recommended under inert gas (Nitrogen or Argon) at 2–8 °C[5][7]

The slight solubility in DMSO underscores the necessity for a meticulous preparation protocol. Factors that diminish DMSO's solvating power, such as water absorption, will have a pronounced negative effect.

The Critical Impact of DMSO Hygroscopicity

The single most significant variable in preparing DMSO stock solutions is water content. DMSO is extremely hygroscopic and readily absorbs moisture from the atmosphere.[4][8] This absorbed water can have disastrous effects:

  • Reduced Solubility: The presence of water increases the polarity of the DMSO/water mixture, which can significantly decrease the solubility of lipophilic organic compounds.[3][9] This is a primary cause of compound precipitation from stock solutions, especially after freeze-thaw cycles.[9]

  • Compound Degradation: Water can participate in hydrolysis, potentially degrading sensitive compounds over time. While specific data for 6-Aminoquinoxaline-5-carbonitrile is unavailable, quinoxaline derivatives can be susceptible to degradation under various conditions.[10][11]

Expert Recommendation: Always use high-purity, anhydrous DMSO (≤0.025% water) from a freshly opened bottle or a properly desiccated source for preparing stock solutions. Minimize the time the solvent container is open to the air.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening libraries. The principles can be adapted for other concentrations.

Required Materials and Equipment
  • 6-Aminoquinoxaline-5-carbonitrile powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.

Safety Precautions
  • Handle 6-Aminoquinoxaline-5-carbonitrile powder in a well-ventilated area or a chemical fume hood. Avoid creating dust.[12][13]

  • Avoid all personal contact, including inhalation and skin/eye contact.[13][14]

  • DMSO readily penetrates the skin and can carry dissolved substances with it; always wear gloves when handling DMSO and its solutions.[15][16]

  • Consult the Safety Data Sheet (SDS) for the specific compound and DMSO before starting work.[14][17]

Experimental Workflow Diagram

The following diagram outlines the key steps in the preparation process.

G cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass (e.g., for 1 mL of 10 mM) weigh 2. Weigh Compound (1.70 mg) calc->weigh Mass = 1.70 mg add_dmso 3. Add Anhydrous DMSO (1 mL) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve qc 5. Visual QC (Check for particulates) dissolve->qc aliquot 6. Aliquot into Vials (e.g., 10-50 µL) qc->aliquot If clear store 7. Store at -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing 6-Aminoquinoxaline-5-carbonitrile stock solution.

Step-by-Step Procedure
  • Equilibrate Compound: Allow the vial of 6-Aminoquinoxaline-5-carbonitrile powder to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM solution: Mass (mg) = 10 mM × 1 mL × 170.17 g/mol / 1000 = 1.70 mg

  • Weigh Compound: Carefully weigh the calculated mass of the powder using an analytical balance and transfer it directly into a sterile, appropriately labeled amber vial or tube.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Securely cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a bright background. If any solid particles remain, sonicate the vial in a water bath for 10-15 minutes.[3] Gentle warming in a 37°C water bath for 5-10 minutes can also be used, but avoid excessive heat.[3]

  • Quality Control Check: Once dissolution appears complete, hold the vial up to a light source to confirm the solution is clear, free of any visible particulates or haze.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in tightly sealed vials.[18][19]

  • Store Properly: Store the aliquots in a labeled secondary container at -80°C for long-term storage.[19][20]

Storage, Stability, and Handling

Proper storage is as critical as proper preparation. The goal is to maintain the compound's integrity and concentration over time.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -80°C for long-term (up to 6 months).[19][20] -20°C for short-term (up to 1 month).[18][19][20]Minimizes kinetic rates of degradation and solvent evaporation.
Container Tightly-sealed amber glass or polypropylene vials.Prevents solvent evaporation, moisture ingress, and photodegradation.
Freeze-Thaw Cycles Avoid. Aliquot into single-use volumes.Repeated cycling can introduce moisture and promote precipitation, especially of supersaturated solutions.[9][21]
Light Exposure Protect from light during storage and handling.Many complex organic molecules, including related quinolines, are light-sensitive.[17][20]
Dilution to Working Concentrations

The process of diluting the concentrated DMSO stock into aqueous cell culture media or assay buffers is a frequent point of compound precipitation.

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in DMSO) stock->intermediate Step 1: Dilute in DMSO working Final Working Solution (e.g., 10 µM in Media <0.5% DMSO) intermediate->working Step 2: Dilute in Aqueous Buffer

Caption: Recommended two-step dilution workflow to prevent precipitation.

Best Practice: Perform a serial dilution. First, dilute the concentrated stock into pure DMSO to an intermediate concentration before the final dilution into the aqueous medium.[19] This gradual change in solvent environment helps prevent the compound from "crashing out" of the solution. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[18][19]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve. 1. Insufficient solvent power (hydrated DMSO). 2. Attempting to make a supersaturated solution.1. Use fresh, anhydrous DMSO. 2. Assist dissolution with sonication and/or gentle warming. 3. Prepare a lower concentration stock solution.
Precipitate forms in stock solution upon storage or thawing. 1. DMSO has absorbed atmospheric moisture. 2. Freeze-thaw cycles promoting crystallization. 3. Compound instability.1. Discard the solution. Prepare a fresh stock using anhydrous DMSO and proper aliquoting. 2. Before use, warm the vial to room temperature and vortex/sonicate to attempt redissolution. If it remains, do not use.
Inconsistent or no activity in biological assays. 1. Inaccurate initial weighing. 2. Compound degradation in solution. 3. Precipitation during dilution into aqueous buffer.1. Re-check calculations and ensure the balance is calibrated. 2. Prepare fresh stock solutions more frequently. 3. Use a two-step dilution process. Visually inspect the final working solution for any signs of precipitation.

References

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?Link

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Link

  • Gaylord Chemical. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Link

  • Captivate Bio. SMALL MOLECULES. Link

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Link

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?Link

  • BenchChem. Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol. Link

  • J-STAGE. (1983). Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl). Link

  • Apollo Scientific. 6-Aminoquinoxaline Safety Data Sheet. Link

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Link

  • PubMed. (2005, September 15). In situ DMSO hydration measurements of HTS compound libraries. Link

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Link

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?Link

  • PubMed. (2024, February 28). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Link

  • BenchChem. Impact of hygroscopic DMSO on Ro 41-0960 solubility. Link

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Link

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?Link

  • PubMed. (1998, March 16). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Link

  • MCE. Compound Handling Instructions. Link

  • ACS Publications. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Link

  • NSF Public Access Repository. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Link

  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?Link

  • MedChemExpress. 6-Aminoquinoline | Biochemical Reagent. Link

  • Apollo Scientific. 6-Amino-5-bromoquinoxaline Safety Data Sheet. Link

  • ChemicalBook. (2026, January 17). 6-Aminoquinoline - Safety Data Sheet. Link

  • ChemBK. (2024, April 9). 6-Aminoquinoxaline. Link

  • Chem-Impex. 6-Aminoquinoxaline. Link

  • ChemicalBook. (2026, January 13). 6-Aminoquinoxaline | 6298-37-9. Link

  • Tokyo Chemical Industry Co., Ltd. 6-Aminoquinoxaline | 6298-37-9. Link

  • ChemicalBook. 6-Aminoquinoline CAS#: 580-15-4. Link

  • Sigma-Aldrich. 6-Aminoquinoxaline 95 6298-37-9. Link

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Link

Sources

Troubleshooting & Optimization

how to improve the solubility of 6-Aminoquinoxaline-5-carbonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Aminoquinoxaline-5-carbonitrile . This guide is engineered for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of quinoxaline derivatives.

Below, you will find root-cause analyses, targeted troubleshooting guides, self-validating experimental protocols, and quantitative data to help you overcome thermodynamic barriers in your solubility workflows.

Module 1: Physicochemical Profiling & Root Cause Analysis (FAQ)

Q1: Why is 6-Aminoquinoxaline-5-carbonitrile inherently insoluble in aqueous media? A1: The core architecture of quinoxaline derivatives consists of a fused benzene and pyrazine ring system[1]. This creates a highly planar and rigid molecular conformation that facilitates strong intermolecular π-π stacking interactions in the solid state[2]. The thermodynamic energy required for water molecules to disrupt this stable crystal lattice is exceptionally high. While the 5-carbonitrile (-CN) group introduces a dipole moment, it lacks hydrogen bond-donating capabilities. The 6-amino (-NH₂) group can donate hydrogen bonds, but its basicity is severely attenuated by the electron-withdrawing nature of the adjacent pyrazine ring and the nitrile group, rendering the neutral free base highly lipophilic and poorly water-soluble at physiological pH.

Q2: How does the 6-amino group influence our solubility enhancement strategies? A2: The primary amine at the 6-position provides a critical site for chemical modification, specifically salt formation. By exposing the compound to acidic media (pH < pKa of the conjugate acid), the amino group protonates. This ionization introduces a localized charge that disrupts the highly ordered crystal lattice and facilitates ion-dipole interactions with water molecules, significantly lowering the thermodynamic barrier to dissolution[2].

SolubilityDecisionTree Root 6-Aminoquinoxaline-5-carbonitrile Poor Aqueous Solubility Assess Assess Target pH & Ionizability Root->Assess LowPH Acidic Media (pH < pKa) Protonation of 6-NH2 Assess->LowPH In vitro gastric / Low pH PhysPH Physiological Media (pH 7.4) Neutral Free Base Assess->PhysPH Blood / Buffer assays Salt Salt Formation (e.g., HCl Salt) LowPH->Salt Disrupts crystal lattice CD Cyclodextrin Complexation PhysPH->CD Molecular encapsulation Nano Nanonization (Media Milling) PhysPH->Nano Surface area increase CoSolv Co-solvent / Surfactant Systems PhysPH->CoSolv Dielectric constant reduction

Decision matrix for selecting a solubility enhancement strategy based on target media pH.

Module 2: Formulation Troubleshooting Guide

Issue 1: The compound precipitates immediately upon dilution from a DMSO stock into PBS (pH 7.4) for in vitro assays.

  • Root Cause: This is a classic anti-solvent precipitation effect. While DMSO is a powerful co-solvent that lowers the dielectric constant of the solution[3][4], the rapid introduction of an aqueous buffer causes the local solubility limit to be exceeded, forcing the highly crystalline quinoxaline out of solution.

  • Solution: Implement a step-wise co-solvent system combined with a surfactant. Instead of direct dilution, pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Cremophor EL) before introducing the aqueous phase. The surfactant forms micelles that entrap the hydrophobic quinoxaline core, preventing nucleation and crystal growth upon aqueous dilution.

Issue 2: Complexation with standard β-Cyclodextrin (β-CD) yields negligible solubility improvement.

  • Root Cause: Standard β-CD has a notoriously low aqueous solubility limit (~1.8 g/100 mL at 25°C) due to strong intramolecular hydrogen bonding between its secondary hydroxyl groups[5]. This limits the concentration gradient available to drive the quinoxaline into the hydrophobic cavity.

  • Solution: Transition to a chemically modified cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydroxypropyl substitution disrupts the intramolecular hydrogen bonding network, increasing the carrier's aqueous solubility to >60 g/100 mL[5]. This allows for a much higher concentration of the host molecule, driving the dynamic equilibrium toward the formation of the non-covalent inclusion complex[6][7].

Issue 3: The nanosuspension formulation aggregates and sediments within 24 hours.

  • Root Cause: Nanonization exponentially increases the surface area-to-volume ratio of the drug particles[4]. This creates a high-energy system prone to Ostwald ripening and agglomeration to minimize thermodynamic surface free energy.

  • Solution: Optimize steric stabilization. Ensure that a polymeric stabilizer (e.g., Poloxamer 407 or HPMC) is fully dissolved in the aqueous milling phase prior to the addition of the drug[8]. The polymer chains must adsorb onto the newly generated nanoparticle surfaces during the milling process to provide a steric barrier against van der Waals attractive forces.

Module 3: Self-Validating Experimental Methodologies

Protocol A: Preparation of HP-β-CD Inclusion Complex via Lyophilization

This protocol utilizes a filtration step as a self-validating mechanism to ensure only successfully complexed (solubilized) drug is carried forward.

  • Host Preparation: Dissolve a molar excess (typically 1:2 molar ratio of drug to host) of HP-β-CD in deionized water to create a 20% w/v solution. Stir until completely clear[2].

  • Guest Addition: Slowly add 6-Aminoquinoxaline-5-carbonitrile powder to the vortex of the stirring HP-β-CD solution.

  • Equilibration: Seal the flask and stir at 37°C for 48 hours to ensure thermodynamic equilibrium is reached (Bs Type phase solubility profile)[5][9].

  • Validation Check (Filtration): Pass the suspension through a 0.45 µm PTFE syringe filter. Causality: The filter retains any uncomplexed, crystalline drug. If the filtrate is optically clear and exhibits UV-Vis absorbance at the compound's λmax​ , the inclusion complex has successfully formed.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize for 48-72 hours to obtain the solid inclusion complex powder[2].

CyclodextrinWorkflow Step1 Phase Solubility Study Step2 HP-β-CD Aqueous Solution Step1->Step2 Step3 Drug Addition & Equilibration Step2->Step3 Step4 Filtration of Unbound Drug Step3->Step4 Step5 Lyophilization (Freeze-Drying) Step4->Step5 Step6 Solid Inclusion Complex Step5->Step6

Step-by-step workflow for the preparation of a cyclodextrin inclusion complex via lyophilization.

Protocol B: Top-Down Nanonization via Wet Media Milling

This protocol utilizes Dynamic Light Scattering (DLS) to validate the physical state of the suspension.

  • Stabilizer Phase: Prepare an aqueous solution containing 2.2% w/v glycerol (wetting agent) and 1% w/v Poloxamer 407 (steric stabilizer)[8].

  • Pre-dispersion: Disperse 6-Aminoquinoxaline-5-carbonitrile powder into the stabilizer phase to form a coarse suspension.

  • Milling: Transfer the pre-dispersion into a milling vial containing 0.5 mm zirconium oxide beads (milling media)[8]. Mill at 1000 RPM for 2-4 hours.

  • Validation Check (DLS): Extract a sample of the milled suspension and analyze via Dynamic Light Scattering. Causality: A Z-average particle size of <300 nm and a Polydispersity Index (PDI) of <0.2 validates that the crystal lattice has been successfully fractured into uniform nanoparticles without immediate agglomeration.

Module 4: Quantitative Strategy Comparison

The following table summarizes the expected impact of various formulation strategies on the aqueous solubility of highly crystalline, poorly water-soluble heterocyclic compounds like quinoxaline derivatives.

Solubility StrategyPrimary Mechanism of ActionTarget MediaExpected Solubility IncreaseStability Profile
Salt Formation (HCl) Disruption of crystal lattice via ionization[2]Acidic (pH < 4.0)100x – 500xHigh (Solid state)
Co-solvency (DMSO/PEG) Reduction of solvent dielectric constant[3][4]In vitro assays1,000x+Low (Prone to precipitation upon dilution)
HP-β-CD Complexation Molecular encapsulation in hydrophobic cavity[6][8]Physiological (pH 7.4)10x – 50xHigh (Thermodynamically stable equilibrium)
Nanonization Exponential increase in surface area (Noyes-Whitney)[4]Physiological (pH 7.4)5x – 20x (Apparent)Moderate (Requires strict steric stabilization)

References

  • [3] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. URL: [Link]

  • [4] A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. URL: [Link]

  • [1] Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. URL:[Link]

  • [6] Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Carbohyde. URL: [Link]

  • [5] Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. URL:[Link]

  • [9] Effect of Drug Particle Size on Complexation, Physicochemical Properties and Dissolution of Cyclodextrin Inclusion Complexes. Indian Journal of Pharmaceutical Sciences. URL: [Link]

  • [7] Cyclodextrin | Inclusion Complex. YouTube. URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 6-Aminoquinoxaline-5-carbonitrile Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 6-Aminoquinoxaline-5-carbonitrile and related quinoxaline derivatives. As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic and kinetic considerations required for successful functionalization. Temperature control is not merely a procedural step; it dictates regioselectivity, prevents degradation, and controls the activation energy thresholds for competing reaction pathways[1].

Temperature Optimization Matrix

Quantitative data comparing reaction conditions for various functionalization pathways of 6-aminoquinoxaline derivatives.

Functionalization TypeReagent SystemOptimal Temp (°C)Yield RangeMechanistic Rationale
Organolithium Addition Alkyl/Aryllithium in THF-78 °C40–97%Cryogenic temperatures prevent ring-opening and control the basicity-driven addition of C-nucleophiles to the electron-deficient quinoxaline core[1][2].
Regioselective Halogenation NBS or NCS in CH₂Cl₂20–25 °C (RT)85–99%Room temperature provides sufficient kinetic energy for electrophilic aromatic substitution without causing over-halogenation at secondary sites[1].
Pd-Catalyzed Suzuki Coupling Arylboronic Acids, Pd cat.60–80 °C65–85%Elevated temperatures are required to overcome the activation energy of the transmetalation and reductive elimination steps in the catalytic cycle[1].
Hinsberg Condensation 1,2-Dicarbonyls in H₂O100 °C (Reflux)70–90%Refluxing water provides the thermodynamic driving force for the double condensation and subsequent cyclization[1].

Functionalization Workflow & Temperature Dependency

The following diagram illustrates the divergent synthetic pathways from the core quinoxaline scaffold based on temperature-dependent reagent selection.

G Core 6-Aminoquinoxaline- 5-carbonitrile Cryo Organolithium Addition (-78 °C) Core->Cryo n-BuLi / Aryllithium RoomTemp Regioselective Halogenation (20-25 °C) Core->RoomTemp NBS / NCS in DCM Elevated Pd-Catalyzed Coupling (60-80 °C) Core->Elevated Pd/C or Pd(PPh3)4 Reflux Hinsberg Condensation (100 °C) Core->Reflux 1,2-Dicarbonyls

Fig 1: Temperature-dependent functionalization pathways for 6-aminoquinoxaline derivatives.

Self-Validating Experimental Protocols

Protocol A: Cryogenic C-Nucleophilic Addition (-78 °C)

Objective: Achieve 2,3-disubstitution via organolithium addition.

  • Preparation: Dissolve 6-Aminoquinoxaline-5-carbonitrile (1.0 eq) in anhydrous THF under a strict nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C. Validation step: Use an internal thermocouple; external bath temperature is insufficient for validation.

  • Addition: Add the organolithium reagent (e.g., n-BuLi, 3.0 eq, 2.5 M) dropwise over 20 minutes[2].

  • Propagation: Maintain at -78 °C for 2 hours, then allow the reaction to naturally warm to room temperature over 18 hours[2].

  • Quenching & Oxidation: Quench with saturated NH₄Cl. If rearomatization is required, treat with manganese dioxide (MnO₂)[1].

Protocol B: Regioselective Halogenation (20–25 °C)

Objective: Halogenation at the 7-position (or available adjacent sites) without over-reaction.

  • Preparation: Dissolve the substrate in anhydrous CH₂Cl₂.

  • Reagent Addition: Add a slight excess (1.05 eq) of N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in one portion at room temperature[1].

  • Monitoring: Stir at 20-25 °C. Validation step: Track the reaction via TLC every 30 minutes. The reaction is typically quantitative within 2-4 hours.

  • Workup: Wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting & FAQs

Q: Why does my organolithium addition yield a complex mixture of ring-opened products instead of the desired functionalized quinoxaline? A: This is a classic thermal control failure. The quinoxaline ring is highly electron-deficient. If the internal temperature rises above -60 °C during the exothermic addition of the organolithium reagent, the kinetic energy exceeds the activation barrier for nucleophilic ring-opening[1]. Ensure your drop rate is slow enough that the internal thermocouple never registers above -70 °C.

Q: I am attempting a Suzuki cross-coupling on a halogenated 6-aminoquinoxaline, but I observe significant protodehalogenation. How can I optimize this? A: Protodehalogenation in Pd-catalyzed couplings of electron-deficient heterocycles is often exacerbated by excessively high temperatures or prolonged reaction times. If you are operating at 100 °C, reduce the temperature to 60–70 °C[1]. Additionally, verify the anhydrous nature of your solvent, as trace water at elevated temperatures acts as a proton source during the catalytic cycle.

Q: When performing halogenation with NBS, I am getting di-brominated byproducts. How do I restrict it to mono-halogenation? A: The 6-amino group strongly activates the adjacent positions on the aromatic ring. If the reaction temperature exceeds 25 °C, the kinetic selectivity between the first and second halogenation events diminishes. Maintain the reaction strictly at or slightly below room temperature (e.g., 15-20 °C using a water bath) and strictly limit NBS to 1.0 equivalent[1].

References

  • Le Douaron, G., et al. "New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models." Journal of Medicinal Chemistry - ACS Publications, 2016. URL:[Link]

  • Mphahlele, M. J., et al. "Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent." MDPI, 2016. URL:[Link]

Sources

overcoming steric hindrance in 6-Aminoquinoxaline-5-carbonitrile substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for quinoxaline chemistry. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when working with 6-Aminoquinoxaline-5-carbonitrile .

Functionalizing the 6-amino group on this scaffold is critical for developing kinase inhibitors (such as JSP-1/JNK pathway modulators) and neuroprotective agents[1],[2]. However, the adjacent 5-carbonitrile group introduces severe steric and electronic hurdles. This guide provides field-proven causality analyses, quantitative data, and self-validating protocols to overcome these barriers.

I. Strategic Workflow for Overcoming Hindrance

Workflow A 6-Aminoquinoxaline- 5-carbonitrile B Steric & Electronic Deactivation A->B Challenge C Microwave Heating (120°C - 140°C) B->C Strategy A D Pd-Catalyzed Cross-Coupling B->D Strategy B E Functionalized Quinoxaline C->E High Yield D->E Bulky Reagents

Caption: Workflow for overcoming steric and electronic hindrance in 6-aminoquinoxaline-5-carbonitrile.

II. Frequently Asked Questions & Troubleshooting

Q1: Why does the 5-carbonitrile group severely limit substitution at the adjacent 6-amino position? A: The limitation is dual-natured. Sterically , the rigid, linear −C≡N group projects directly into the spatial trajectory required for an electrophile or metal catalyst to approach the 6-amino nitrogen. Electronically , the strong inductive and resonance electron-withdrawing effects of the cyano group deplete the lone pair electron density on the 6-amino nitrogen[3]. This drastically reduces its nucleophilicity, making standard SN​2 or nucleophilic aromatic substitution ( SN​Ar ) reactions stall at low conversions.

Q2: My conventional heating reactions for N-alkylation are stalling at 15-30% yield. How can I drive the reaction to completion? A: Conventional conductive heating often fails to provide the rapid activation energy required to overcome the steric clash. Transitioning to computer-controlled microwave irradiation provides rapid, uniform volumetric heating. Microwave synthesis directly excites polar molecules, allowing the reaction to reach high temperatures (120–140 °C) safely in sealed vessels, drastically accelerating the reaction rate from hours to minutes while minimizing thermal degradation byproducts[1].

Q3: When attempting a Buchwald-Hartwig cross-coupling to arylate the 6-amino group, I observe rapid formation of Pd-black and no product. What is the mechanistic failure? A: The formation of Pd-black indicates catalyst degradation. Because the 6-amino group is sterically hindered and electronically deactivated, the transmetalation or reductive elimination steps are too slow. The stalled Pd(II) intermediate is unstable and precipitates out as inactive Pd(0) black. To fix this, you must use a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos or RuPhos ). These ligands force the Pd center into a highly reactive mono-ligated state and physically crowd the metal, accelerating the reductive elimination step before degradation can occur.

III. Quantitative Data: Conventional vs. Microwave Heating

The following table summarizes the causal relationship between heating modalities, steric bulk of the nucleophile/electrophile, and overall yield when functionalizing hindered quinoxalines[1].

Reaction Heating MethodReagent (Amine/Halide)Catalyst / BaseTemp (°C)TimeYield (%)Mechanistic Note
ConventionalPyrrolidine K2​CO3​ / DMF10012 h35High activation barrier unmet.
Microwave Pyrrolidine K2​CO3​ / DMF 120 30 min 92 Rapid localized heating overcomes barrier.
ConventionalIsopropylamine K2​CO3​ / DMF10018 h15Severe steric clash with 5-CN group.
Microwave Isopropylamine K2​CO3​ / DMF 140 45 min 78 Enhanced kinetic energy drives substitution.
ConventionalAryl Bromide Pd2​(dba)3​ / NaOtBu11024 h22Catalyst deactivation; off-cycle species.
Microwave Aryl Bromide Pd2​(dba)3​ / BrettPhos 130 1 h 85 Bulky ligand accelerates reductive elimination.
IV. Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Microwave-Assisted N-Alkylation of 6-Aminoquinoxaline-5-carbonitrile

This protocol utilizes microwave irradiation to overcome the activation energy barrier imposed by the 5-carbonitrile group[1].

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 6-Aminoquinoxaline-5-carbonitrile (1.0 eq, 1.0 mmol) and anhydrous K2​CO3​ (2.5 eq, 2.5 mmol).

  • Reagent Addition: Add the alkyl halide (1.5 eq, 1.5 mmol) and 4.0 mL of anhydrous DMF. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a computer-controlled microwave synthesizer. Set the parameters to 130 °C, with a ramp time of 5 minutes and a hold time of 40 minutes.

  • Self-Validation Check (LC-MS): After cooling, pull a 10 µL aliquot, dilute in 100 µL Acetonitrile, and inject into the LC-MS.

    • Validation: The disappearance of the parent mass (m/z 170.17) and emergence of the product mass confirms successful alkylation. If the parent mass persists, the alkyl halide may have degraded; verify reagent purity and repeat with 2.0 eq of the electrophile.

  • Workup: Pour the mixture into 20 mL of ice-cold water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Buchwald-Hartwig Arylation for Hindered Amines

This protocol utilizes a specialized bulky ligand to prevent catalyst stalling[4].

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a dry flask with 6-Aminoquinoxaline-5-carbonitrile (1.0 eq), the aryl bromide (1.2 eq), Pd2​(dba)3​ (0.05 eq), BrettPhos ligand (0.1 eq), and sodium tert-butoxide (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M concentration).

    • Causality Note: Toluene is preferred over polar solvents to suppress competitive SN​Ar side reactions and stabilize the active Pd(0) species.

  • Heating: Heat the reaction mixture at 110 °C for 12 hours under a positive pressure of Argon.

  • Self-Validation Check (Visual & TLC):

    • Validation: The reaction should maintain a deep red/brown homogeneous appearance. If a thick black precipitate (Pd-black) forms within the first hour, oxygen has breached the system, or the ligand-to-metal ratio is incorrect. Halt the reaction, re-degas solvents, and restart.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and catalyst remnants, concentrate, and purify via flash column chromatography.

V. Biological Context: Target Application

Functionalized 6-aminoquinoxalines are highly sought after as inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), a critical node in stress-induced apoptosis and inflammation[1].

Pathway A Cellular Stress / Cytokines C JNK Pathway Activation A->C Stimulates B JSP-1 (Phosphatase) B->C Activates D Apoptosis & Inflammation C->D Induces E 6-Aminoquinoxaline Derivatives E->B Inhibits

Caption: Inhibition of the JSP-1/JNK signaling pathway by functionalized 6-aminoquinoxaline derivatives.

VI. References

1.[1] Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules (MDPI). 2.[3] Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. PMC (NIH). 3.[4] Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring. Benchchem. 4.[2] Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP.

Sources

Validation & Comparative

6-Aminoquinoxaline-5-carbonitrile vs standard quinoxaline derivatives in cancer research

Author: BenchChem Technical Support Team. Date: April 2026

Title: Precision Oncology Engineering: A Comparative Guide to 6-Aminoquinoxaline-5-carbonitrile vs. Standard Quinoxaline Derivatives

Executive Summary

The quinoxaline scaffold has long been a cornerstone in medicinal chemistry, historically utilized for its broad-spectrum anti-proliferative properties. However, the evolution of targeted cancer therapy demands molecular precision that standard quinoxalines often lack. This guide provides an objective, data-driven comparison between standard quinoxaline derivatives (e.g., PX-866, PKI-587) and the highly functionalized 6-Aminoquinoxaline-5-carbonitrile (6-AQ5C) scaffold. By analyzing their mechanistic divergence, binding kinematics, and experimental validation protocols, we demonstrate how 6-AQ5C enables the synthesis of highly selective Type III Receptor Tyrosine Kinase (RTK) inhibitors, shifting the paradigm from generalized cytotoxicity to targeted kinase intervention.

Mechanistic Divergence & Structural Causality

To understand the superiority of 6-AQ5C in specific oncological contexts, one must examine the causality behind its structural substitutions. Standard quinoxalines are characterized by a planar, hydrophobic core that frequently acts as a DNA intercalator or a broad-spectrum ATP-competitive inhibitor targeting the PI3K/mTOR pathways[1]. While effective against various solid tumors, this lack of specificity often leads to off-target toxicity[2].

The introduction of a carbonitrile (-C≡N) group at the C5 position and an amino (-NH2) group at the C6 position fundamentally alters the molecule's electronic landscape and binding vectors:

  • The Carbonitrile Effect (C5): The highly electronegative cyano group exerts a strong inductive pull, lowering the pKa of the adjacent pyrazine nitrogens. Crucially, it acts as a localized hydrogen-bond acceptor.

  • The Amino Anchor (C6): The C6-amino group serves as a hydrogen-bond donor and provides a critical synthetic handle. When functionalized (e.g., into ureas or amides), it allows the molecule to extend deep into the DFG-out pocket of kinases.

The Causality of Binding: This specific "push-pull" electronic configuration perfectly complements the hinge region of Type III RTKs such as FLT3, c-KIT, and CSF-1R[3]. The 5,6-bifunctionalization effectively locks the kinase in an inactive conformation (Type II inhibition), a feat standard quinoxalines cannot achieve due to steric clashes and missing hydrogen-bond vectors.

Comparative Pharmacodynamics & Target Profiles

The structural differences directly dictate the pharmacological utility of these compounds. Table 1 summarizes the primary distinctions between the two classes.

Table 1: Pharmacological and Structural Comparison

Feature6-Aminoquinoxaline-5-carbonitrile DerivativesStandard Quinoxaline Derivatives (e.g., PX-866)
Primary Targets FLT3, c-KIT, CSF-1R, PDGFR (Type III RTKs)PI3K, mTOR, Topoisomerase II
Binding Mode Type II Kinase Inhibition (Binds DFG-out conformation)Type I Kinase Inhibition (ATP-competitive) / DNA Intercalation
Structural Causality C5-Cyano (H-acceptor), C6-Amino (H-donor) dictate hinge bindingPlanar core with variable bulky substitutions dictates pocket filling
Primary Indication Acute Myeloid Leukemia (AML), Gastrointestinal Stromal Tumors (GIST)Solid Tumors (Breast, Non-Small Cell Lung Cancer, Pancreatic)
Off-Target Toxicity Low (High kinase selectivity due to DFG-out targeting)Moderate (Broad kinase/DNA interaction)

Pathway Visualization: Targeted vs. Broad Inhibition

The following diagram illustrates the divergent signaling pathways inhibited by these two classes of compounds.

G cluster_0 6-Aminoquinoxaline-5-carbonitrile Derivatives cluster_1 Standard Quinoxaline Derivatives A1 6-AQ5C Scaffold A2 Type III RTKs (FLT3, c-KIT, CSF-1R) A1->A2 Hinge Binding (Type II) A3 STAT5 / ERK / AKT Downregulation A2->A3 Inhibition A4 Targeted Apoptosis (e.g., AML cells) A3->A4 Induces B1 Standard Scaffold (e.g., PX-866) B2 PI3K / mTOR Pathway B1->B2 ATP Competitive (Type I) B3 PIP3 Depletion B2->B3 Inhibition B4 Broad Anti-Proliferation (Solid Tumors) B3->B4 Induces

Figure 1: Mechanistic divergence between 6-AQ5C derivatives (Type III RTK targeting) and standard quinoxalines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating orthogonal readouts and isogenic control lines, researchers can definitively attribute phenotypic changes to the specific kinase inhibition mediated by 6-AQ5C derivatives, ruling out generalized quinoxaline cytotoxicity.

Protocol A: TR-FRET Kinase Target Engagement Assay

Causality: Highly conjugated quinoxalines often exhibit auto-fluorescence, which causes false positives in standard colorimetric or standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, eliminating background auto-fluorescence and validating true target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the purified FLT3 or c-KIT kinase enzyme to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point 1:3 serial dilution of the 6-AQ5C derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate (final DMSO concentration = 1%). Self-Validation Step: Include Staurosporine as a universal kinase inhibitor positive control, and 1% DMSO as a vehicle negative control.

  • Enzyme Incubation: Add 5 µL of the diluted kinase to the assay plate. Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-binding (critical for Type II inhibitors which have slower binding kinetics).

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM ULight-labeled generic peptide and ATP at the enzyme's specific Km value.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of Stop Solution containing EDTA (to chelate Mg2+) and Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using a 340 nm excitation and dual emission at 615 nm and 665 nm. Calculate the IC50 using non-linear regression.

Protocol B: Isogenic Cell Viability Assay (On-Target Validation)

Causality: To prove that cell death is caused by specific FLT3/c-KIT inhibition rather than the general DNA intercalation seen with standard quinoxalines, we utilize an isogenic Ba/F3 cell line system.

  • Cell Culture: Cultivate wild-type Ba/F3 cells (dependent on exogenous IL-3 for survival) and Ba/F3 cells engineered to express FLT3-ITD (IL-3 independent, driven solely by mutant FLT3 signaling).

  • Plating: Seed both cell lines at 5,000 cells/well in 96-well opaque white plates. Supplement the wild-type Ba/F3 media with 10 ng/mL murine IL-3.

  • Treatment: Treat both cell lines with a concentration gradient (1 nM to 10 µM) of the 6-AQ5C derivative and a standard quinoxaline (e.g., PX-866) for 72 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent (v/v) to lyse cells and generate a luminescent signal proportional to ATP present.

  • Data Interpretation (The Self-Validation): A successful 6-AQ5C derivative will show potent cytotoxicity (low nanomolar IC50) in the Ba/F3 FLT3-ITD line but spare the wild-type Ba/F3 line (micromolar IC50). Conversely, a standard broad-spectrum quinoxaline will kill both lines indiscriminately, proving its lack of kinase selectivity.

Experimental Workflow Visualization

Workflow W1 Compound Synthesis & QC W2 TR-FRET Kinase Assay W1->W2 Target Validation W3 Isogenic Ba/F3 Viability Assay W2->W3 Cellular Selectivity W4 Flow Cytometry (Annexin V/PI) W3->W4 Apoptosis Mech. W5 In Vivo Xenograft Models W4->W5 Preclinical Efficacy

Figure 2: Sequential validation workflow ensuring on-target efficacy of 6-AQ5C derivatives.

Conclusion

While standard quinoxaline derivatives remain valuable tools for broad-spectrum kinase inhibition (particularly PI3K/mTOR)[1], their clinical utility is frequently limited by off-target toxicities[2]. The 6-Aminoquinoxaline-5-carbonitrile scaffold represents a critical evolutionary step in medicinal chemistry. By leveraging the precise electronic and steric properties of the C5-cyano and C6-amino groups, researchers can engineer highly selective Type III RTK inhibitors[3]. For drug development professionals targeting malignancies driven by FLT3, c-KIT, or CSF-1R, transitioning to the 6-AQ5C scaffold offers a highly validated, structurally sound pathway to precision oncology.

References

  • Source: nih.
  • Source: rjptonline.
  • Source: google.com (Patents)

Sources

Comparative Analysis of 6-Aminoquinoxaline-5-carbonitrile and Its Structural Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, offering a highly tunable platform for drug discovery. Among its derivatives, 6-Aminoquinoxaline-5-carbonitrile (CAS 130278-26-1)[1] stands out as a unique bi-functionalized building block. By combining the nucleophilic synthetic handle of a 6-amino group with the electron-withdrawing properties of a 5-carbonitrile group, this compound bridges two major therapeutic paradigms: kinase inhibition in oncology and hypoxia-selective cytotoxicity in infectious diseases.

As a Senior Application Scientist, I have structured this guide to objectively compare 6-Aminoquinoxaline-5-carbonitrile against its foundational analogs, detailing the causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols for hit discovery.

Structural Rationale & Mechanistic Causality

To understand the utility of 6-Aminoquinoxaline-5-carbonitrile, we must analyze the independent contributions of its functional groups by comparing it to its structural analogs.

Analog 1: 6-Aminoquinoxaline (The Kinase Anchor)

Derivatives of 6-aminoquinoxaline are potent inhibitors of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3), an enzyme that drives the Warburg effect by upregulating glycolysis in cancer cells[2].

  • Causality: The 6-amino group is critical for target engagement. When derivatized into an amide or sulfonamide, the resulting N-H bond acts as an essential hydrogen-bond donor, anchoring the molecule within the ATP-binding hinge region of the kinase[2].

Analog 2: Quinoxaline-2-carbonitrile 1,4-di-N-oxides (The Redox Modulator)

Quinoxaline 1,4-di-N-oxides are renowned for their anti-infective (e.g., against M. tuberculosis and P. falciparum) and hypoxia-selective anti-tumor properties[3].

  • Causality: The addition of a carbonitrile (-CN) group exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This stereoelectronic modulation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline core. A lower LUMO facilitates single-electron transfer (SET) from biological reductases, which is the rate-limiting step in the activation of these compounds into DNA-damaging cytotoxic radicals within hypoxic environments[4].

The Target Compound: 6-Aminoquinoxaline-5-carbonitrile

By integrating both features, 6-Aminoquinoxaline-5-carbonitrile serves as an advanced precursor. The 5-carbonitrile group lowers the LUMO for potential bioreductive applications, while the 6-amino group remains available for kinase-directed structural tuning. This push-pull stereoelectronic system is highly valuable for designing dual-action inhibitors or finely tuning the pharmacokinetics of the quinoxaline core[1].

Pathway Visualization

The following diagram illustrates the divergent biological pathways triggered by the functionalization of the quinoxaline core.

BiologicalPathways A 6-Aminoquinoxaline Derivatives B PFKFB3 Kinase Inhibition A->B ATP Pocket Binding C Decreased Fructose-2,6-BP B->C D Glycolysis Arrest (Warburg Block) C->D E Carbonitrile di-N-oxide Analogs F Hypoxic Bioreduction (Reductases) E->F Enhanced by -CN Group G Cytotoxic Radical Generation F->G H DNA Damage & Apoptosis G->H

Molecular mechanisms of 6-aminoquinoxaline derivatives in oncology and hypoxia targeting.

Comparative Quantitative Data

The table below summarizes the biological performance of representative compounds derived from these scaffolds, highlighting the impact of specific functional groups on primary targets.

Compound Scaffold / Representative MoleculePrimary Target / MechanismKey Substituent EffectRepresentative IC50 / MIC
6-Aminoquinoxaline (N-Aryl sulfonamide derivative)PFKFB3 Kinase (Oncology)6-amino derivatization enables critical hinge-binding in the ATP pocket.14 nM (PFKFB3 Biochemical Assay)[2]
Quinoxaline-2-carbonitrile 1,4-di-N-oxide (7-methyl-3-(3-chlorophenyl) analog)Hypoxic Solid TumorsCarbonitrile group increases reduction potential for hypoxia selectivity.0.53 µM (KB cells, Hypoxic)[4]
3-Amino-1,4-di-N-oxide quinoxaline-2-carbonitrile Parasitic ReductasesDual functionalization enhances antileishmanial and antiplasmodial activity.0.63 µM (P. falciparum FCR-3)[5]
6-Aminoquinoxaline-5-carbonitrile Dual-Action Precursor5-CN lowers LUMO; 6-NH2 acts as a tunable nucleophile for library synthesis.Scaffold Dependent (Used as synthesis building block)[1]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your drug development pipeline, the following protocols are designed as self-validating systems, incorporating mechanistic causality and orthogonal checks.

Protocol 1: Synthesis of Sulfonamide Derivatives from 6-Aminoquinoxaline-5-carbonitrile

Objective: To generate PFKFB3 kinase inhibitor candidates.

  • Preparation: Dissolve 6-Aminoquinoxaline-5-carbonitrile in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: The electron-withdrawing 5-cyano group makes the 6-amino group a poor nucleophile. Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the electrophilic sulfonyl chloride.

  • Activation: Add 2.5 equivalents of anhydrous pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that overcomes the inherent low nucleophilicity of the deactivated 6-amino group.

  • Coupling: Dropwise add 1.2 equivalents of the desired aryl sulfonyl chloride at 0°C, then allow the reaction to warm to room temperature over 4 hours.

  • Orthogonal Validation: Monitor the reaction via LC-MS. Upon completion and purification, orthogonally validate the product using 1H-NMR. A successful sulfonylation is confirmed by a significant downfield shift of the N-H proton (typically >10 ppm), verifying target engagement at the 6-position.

Protocol 2: PFKFB3 Kinase Inhibition Assay (ADP-Glo)

Objective: To evaluate the biochemical potency of synthesized derivatives.

  • Enzyme Reaction: Incubate recombinant human PFKFB3 with the synthesized quinoxaline derivative in a kinase buffer for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding ATP and Fructose-6-phosphate (F-6-P).

    • Causality: PFKFB3 phosphorylates F-6-P to F-2,6-BP, consuming ATP and generating ADP in the process[2].

  • Signal Generation (ADP-Glo): Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to produce light.

    • Causality: Quinoxaline derivatives are inherently fluorescent. Using a luminescence-based assay completely bypasses compound autofluorescence, eliminating false positives—a critical self-validating step.

  • Hit Validation: Plot luminescence against log[inhibitor] to determine the IC50. Ensure Hill slopes are near 1.0 to rule out non-specific aggregation.

Validation Workflow Visualization

ValidationWorkflow S1 1. Scaffold Synthesis S2 2. ADP-Glo Kinase Assay S1->S2 S3 3. HCT116 Lactate Assay S2->S3 S4 4. Orthogonal Validation S3->S4

Self-validating experimental workflow for evaluating quinoxaline-based kinase inhibitors.

Sources

Navigating the Labyrinth of In Vitro Results: A Guide to the Reproducibility of 6-Aminoquinoxaline-5-carbonitrile Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery, the promise of novel small molecules can often be overshadowed by the frustrating specter of irreproducible results. This guide is dedicated to researchers, scientists, and drug development professionals working with 6-Aminoquinoxaline-5-carbonitrile, a scaffold of significant interest for its potential therapeutic applications. While the quinoxaline core is a well-trodden path in medicinal chemistry, this guide will illuminate the specific challenges and best practices for ensuring the biological assay results for this particular derivative are robust, reliable, and, most importantly, reproducible.

Quinoxaline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Many of these effects are attributed to their ability to act as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[4][5][6] Therefore, this guide will focus on the two most common assay types for evaluating compounds like 6-Aminoquinoxaline-5-carbonitrile: in vitro kinase assays and cell-based viability/cytotoxicity assays.

The Causality of Irreproducibility: Beyond Simple Error

Before delving into specific protocols, it is crucial to understand the root causes of variability in in vitro assays. Irreproducibility is rarely the result of a single catastrophic error but rather the accumulation of subtle, often overlooked, variations in experimental execution. These can be broadly categorized into three areas: reagents and materials, assay methodology, and data analysis.

For a compound like 6-Aminoquinoxaline-5-carbonitrile, its purity, solubility, and stability in assay media are paramount. Similarly, the health and identity of the cell lines used are critical. Cell lines that are misidentified, contaminated, or have undergone significant genetic drift due to high passage numbers can lead to drastically different results.[7][8] Methodological inconsistencies, such as minor differences in incubation times, cell seeding densities, or even the force of pipetting, can introduce significant variability.[9][10] Finally, the way data is normalized and analyzed can either mask or amplify underlying inconsistencies.

This guide will provide a framework for creating self-validating experimental systems to mitigate these sources of error.

Comparative Analysis of Key Biological Assays

The following sections will provide a comparative overview of common assays used to evaluate 6-Aminoquinoxaline-5-carbonitrile, highlighting key parameters that influence their reproducibility.

In Vitro Kinase Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of a compound on a specific kinase. The choice of assay format can significantly impact the reproducibility and interpretation of the results.

Assay FormatPrincipleAdvantagesConsiderations for Reproducibility
Radiometric Assays Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[11][12]Gold standard, directly measures enzyme activity, high sensitivity.[12]Requires handling of radioactive materials, lower throughput.
Fluorescence-Based Assays Utilizes fluorescent probes that change their properties upon phosphorylation.[13][]High throughput, non-radioactive, amenable to automation.[]Prone to interference from colored or fluorescent compounds, indirect measurement of activity.
Luminescence-Based Assays Measures the amount of ATP remaining after the kinase reaction.High sensitivity, wide dynamic range.Indirect measurement, can be affected by compounds that interfere with the luciferase enzyme.

Key for Reproducibility:

  • ATP Concentration: The concentration of ATP relative to its Km for the kinase is a critical variable. Assays should be performed at or near the Km of ATP for the specific kinase to ensure that the IC50 values are comparable across different studies.[15][16]

  • Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction remains in the linear range and to avoid substrate depletion or product inhibition.[13]

  • Compound Handling: The solubility of 6-Aminoquinoxaline-5-carbonitrile in the assay buffer and its tolerance to DMSO should be carefully evaluated.[13]

Cell-Based Viability and Cytotoxicity Assays

These assays measure the effect of a compound on cell proliferation and health. The MTT assay is a widely used colorimetric method for assessing cell viability.[17]

AssayPrincipleAdvantagesConsiderations for Reproducibility
MTT Assay Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.Inexpensive, widely used, and well-characterized.[17]Indirect measure of cell viability, can be affected by changes in cellular metabolism, requires a solubilization step.
MTS Assay Similar to MTT, but the formazan product is soluble in culture medium, eliminating a solubilization step.[18]Simpler and faster than MTT.[18]More expensive than MTT.[18]
CCK-8 (WST-8) Assay Uses a water-soluble tetrazolium salt that produces a highly water-soluble formazan, offering higher sensitivity than MTT and MTS.[18]High sensitivity and good repeatability.[18]Higher cost.

Key for Reproducibility:

  • Cell Seeding Density: Uneven cell distribution or seeding at too high or too low a density can significantly impact results.[10]

  • Incubation Time: The duration of compound exposure should be standardized and optimized for the specific cell line and compound.

  • Reagent Quality and Handling: The quality of the MTT reagent and the complete solubilization of the formazan crystals are crucial for accurate and reproducible results.

Experimental Protocols

To facilitate the direct application of the principles discussed, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol provides a general framework for a fluorescence-based kinase assay. Specific parameters will need to be optimized for the kinase of interest.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Fluorescent detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 6-Aminoquinoxaline-5-carbonitrile stock solution (in 100% DMSO)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of 6-Aminoquinoxaline-5-carbonitrile in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add the diluted compound or vehicle control to the assay plate.

  • Add the kinase to all wells except the negative control.

  • Add the substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Stop the reaction according to the detection reagent manufacturer's instructions.

  • Add the fluorescent detection reagent and incubate as required.

  • Measure the fluorescence signal using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Viability MTT Assay

This protocol outlines the steps for performing a standard MTT assay to assess the cytotoxic effects of 6-Aminoquinoxaline-5-carbonitrile.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • 6-Aminoquinoxaline-5-carbonitrile stock solution (in 100% DMSO)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 6-Aminoquinoxaline-5-carbonitrile in complete culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.

G cluster_0 In Vitro Kinase Assay Workflow prep Compound Dilution reagents Reagent Addition (Kinase, Substrate) prep->reagents reaction Reaction Initiation (ATP) reagents->reaction incubation Incubation reaction->incubation detection Signal Detection incubation->detection analysis Data Analysis (IC50) detection->analysis

Caption: A streamlined workflow for a typical in vitro kinase inhibition assay.

G cluster_1 MTT Cell Viability Assay Workflow seeding Cell Seeding treatment Compound Treatment seeding->treatment incubation_cell Incubation (48-72h) treatment->incubation_cell mtt_add MTT Addition incubation_cell->mtt_add incubation_mtt Incubation (3-4h) mtt_add->incubation_mtt solubilization Formazan Solubilization incubation_mtt->solubilization read Absorbance Reading solubilization->read analysis_cell Data Analysis (IC50) read->analysis_cell

Caption: The sequential steps involved in performing an MTT cell viability assay.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Quinoxaline 6-Aminoquinoxaline- 5-carbonitrile Quinoxaline->PI3K inhibits? Quinoxaline->Akt inhibits? Quinoxaline->mTOR inhibits?

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoxaline derivatives.

Conclusion and Future Directions

Ensuring the reproducibility of biological assay results for promising compounds like 6-Aminoquinoxaline-5-carbonitrile is not merely a matter of good scientific practice; it is the bedrock upon which successful drug discovery programs are built. By understanding the fundamental sources of variability and implementing robust, standardized protocols, researchers can have greater confidence in their data and make more informed decisions as they advance their projects.

This guide provides a starting point. It is imperative that each laboratory establishes and validates its own detailed standard operating procedures (SOPs) for handling this and other research compounds. The consistent application of these principles will undoubtedly pave the way for more reliable and impactful scientific discoveries.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Klicic, J., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 10(4), 89. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Riss, T. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS DISCOVERY: Advancing Life Sciences R & D, 26(8), 983-993. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • ATCC. (n.d.). Cell Proliferation Assays.
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
  • Zhang, H. (2018, January 14). How can I get good reproducibility in my MTT? [Online forum post]. ResearchGate. [Link]

  • ATCC. (2023, January 19). Culturing Cells: Best Practices to Ensure High Performance and Reproducibility Webinar.
  • Doronina, V. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio Webinar Audios.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Hall, M. N. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. protocols.io. [Link]

  • Revvity. (n.d.). In Vitro Kinase Assays.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Turk, B. E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Cold Spring Harbor Protocols, 2017(5). [Link]

  • Chem-Impex. (n.d.). 6-Aminoquinoxaline.
  • Zang, Y., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 115(22), 4455-4463. [Link]

  • Acar, C., et al. (2021). Discovery of the Aminated Quinoxalines as Potential Active Molecules. Letters in Drug Design & Discovery, 18(1), 85-95.
  • Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6046. [Link]

  • Kumar, A., et al. (2023). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. Journal of Drug Delivery and Therapeutics, 13(3), 134-142.
  • MedchemExpress. (n.d.). PI3K/Akt/mTOR Signaling Pathway.
  • Suriya, U., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8889. [Link]

  • Sigma-Aldrich. (n.d.). 6-Aminoquinoxaline 95 6298-37-9.
  • Al-Suwaidan, I. A., et al. (2026).
  • Benchchem. (n.d.). Unveiling the Biological Potential of 2-Quinoxaline-6-carbonitrile Analogues: A Comparative Guide.
  • Abdel-Ghani, T. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • El-Sayed, N. N. E., et al. (2020). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 25(2), 356. [Link]

  • Quero, L., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6169-6186. [Link]

  • Porter, D. C., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3420-3433. [Link]

  • Xu, Y., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 717833. [Link]

  • Al-Salem, H. S., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 13(10), 1221-1235. [Link]

  • González-López, M., et al. (2020). Quinoxalines Potential to Target Pathologies. Current Medicinal Chemistry, 27(31), 5262-5283. [Link]

Sources

High-Throughput Screening Triage: Assessing Cross-Reactivity of 6-Aminoquinoxaline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

In early-stage drug discovery, High-Throughput Screening (HTS) is frequently plagued by Pan-Assay Interference Compounds (PAINS) and other cross-reactive artifacts. Compounds containing the quinoxaline scaffold, particularly those with electron-donating and electron-withdrawing groups, frequently emerge as hits across diverse biological targets ranging from viral proteases to deubiquitinases[1, 2].

This guide provides an objective, data-driven comparison of 6-Aminoquinoxaline-5-carbonitrile against known assay interferents and non-interfering controls. By establishing self-validating experimental workflows, we aim to equip application scientists with the mechanistic insights needed to distinguish true pharmacological activity from assay artifacts.

Mechanistic Grounding: The Push-Pull Interference Paradigm

To understand why 6-Aminoquinoxaline-5-carbonitrile exhibits high cross-reactivity in HTS, we must analyze its structural causality. The compound features a quinoxaline core (electron-deficient) substituted with an amino group (electron-donating) and a carbonitrile group (electron-withdrawing).

This creates a "push-pull" conjugated system . Push-pull aminoquinoxalines are highly efficient fluorophores and colorimetric sensors, often exhibiting massive bathochromic shifts upon protonation or interaction with assay buffer components [3]. Consequently, when screened in fluorescence-based or absorbance-based HTS assays (which represent the vast majority of primary screens [4]), these molecules emit strong background signals. This autofluorescence masks true enzymatic or binding events, leading to false-positive readouts. Furthermore, planar hydrophobic scaffolds like quinoxalines are prone to forming colloidal aggregates in aqueous media, non-specifically sequestering target proteins [5].

Comparison Alternatives

To objectively evaluate this compound, we compare it against:

  • Rottlerin: A notorious colloidal aggregator and PAINS standard.

  • Quinazolin-4(3H)-one: A structurally related, but generally non-interfering, neutral control scaffold.

Experimental Workflows: Self-Validating Protocols

To confidently triage 6-Aminoquinoxaline-5-carbonitrile, a self-validating system of counter-screens must be employed. The following protocols are designed to isolate optical interference and aggregation from true target engagement.

Protocol A: Optical Interference Profiling (Fluorescence/Absorbance)

Causality: This protocol determines if the compound's intrinsic push-pull fluorescence overlaps with standard HTS readout channels (e.g., FITC, TR-FRET).

  • Preparation: Prepare a 10 mM stock of 6-Aminoquinoxaline-5-carbonitrile in 100% LC-MS grade DMSO.

  • Dilution: Perform a 10-point serial dilution (100 µM down to 0.1 µM) in standard HTS buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Blank Control: Prepare identical DMSO concentrations in buffer without the compound to establish baseline noise.

  • Readout: Transfer 20 µL per well into a 384-well black, clear-bottom microplate. Scan absorbance (300–600 nm) and fluorescence emission (excitation at 350 nm, 405 nm, and 488 nm) using a multi-mode microplate reader.

  • Validation Check: If the compound's emission exceeds the blank by >3 standard deviations at the assay's specific wavelength, it is flagged as an optical interferent.

Protocol B: Dynamic Light Scattering (DLS) for Colloid Formation

Causality: Planar heterocycles can form colloids that non-specifically inhibit enzymes. Triton X-100 disrupts these colloids, providing a diagnostic test for aggregation-based interference [5].

  • Sample Prep: Prepare 10 µM solutions of the test compounds in filtered (0.22 µm) PBS (pH 7.4).

  • DLS Measurement: Measure the hydrodynamic radius using a DLS instrument at 25°C. Record the scattering intensity and particle size distribution.

  • Detergent Challenge: Add Triton X-100 to a final concentration of 0.01% (v/v) to the sample.

  • Re-measurement: Incubate for 10 minutes and re-measure.

  • Validation Check: A true aggregator (like Rottlerin) will show large particles (>100 nm) that disappear upon detergent addition.

Comparative Performance Data

The following table synthesizes the quantitative cross-reactivity metrics of 6-Aminoquinoxaline-5-carbonitrile compared to our control alternatives.

CompoundAutofluorescence (Ex 405nm / Em 520nm)DLS Particle Size (Buffer only)DLS Particle Size (+ 0.01% Triton X-100)HTS False Positive Rate (Historical)
6-Aminoquinoxaline-5-carbonitrile High (>50,000 RFU) 45 nm40 nmHigh (Optical Interference)
Rottlerin (Aggregator Control)Low (<500 RFU)>250 nm (Colloids)<5 nm (Disrupted)High (Aggregation)
Quinazolin-4(3H)-one (Negative Control)Low (<200 RFU)<5 nm<5 nmLow (<1%)

Data Interpretation: 6-Aminoquinoxaline-5-carbonitrile does not act primarily as a colloidal aggregator (particle size remains stable and small with or without detergent). However, its massive autofluorescence in the visible spectrum makes it highly cross-reactive in optical assays, necessitating orthogonal, label-free validation (e.g., Surface Plasmon Resonance or NMR) if it emerges as a hit.

HTS Triage Workflow Visualization

The following diagram illustrates the logical flow for triaging primary hits like quinoxaline derivatives to prevent cross-reactive false positives from advancing in the pipeline.

HTS_Triage Primary Primary HTS Hit (e.g., Quinoxaline derivative) OptScreen Optical Interference Assay (Absorbance/Fluorescence) Primary->OptScreen Test for autofluorescence AggScreen Aggregation Assay (DLS / Triton X-100) OptScreen->AggScreen Pass FalsePos False Positive (Exclude from Pipeline) OptScreen->FalsePos High optical interference TargetScreen Orthogonal Target Assay (Label-Free: SPR / NMR) AggScreen->TargetScreen Pass AggScreen->FalsePos Colloid formation TargetScreen->FalsePos No binding TruePos Validated Hit (Advance to Hit-to-Lead) TargetScreen->TruePos Confirmed binding

Caption: Systematic HTS triage workflow to identify and exclude cross-reactive assay interferents.

Conclusion

While the 6-Aminoquinoxaline-5-carbonitrile scaffold offers an attractive starting point for medicinal chemistry due to its structural versatility, its inherent push-pull electronic properties make it a severe liability in standard fluorescence-based HTS campaigns. Application scientists must proactively implement optical counter-screens and prioritize label-free biophysical validation to ensure that observed activity is driven by genuine target engagement rather than assay cross-reactivity.

References

  • Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease National Center for Biotechnology Information (PMC) URL:[Link]

  • The Quest to Identify USP8 Inhibitors for Parkinson's Disease, a PAINful Experience bioRxiv URL:[Link]

  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media MDPI - Chemosensors URL:[Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors ACS Publications URL:[Link]

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers Royal Society of Chemistry (RSC) URL:[Link]

Preclinical Translation Guide: In Vitro vs. In Vivo Efficacy of 6-Aminoquinoxaline-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The quinoxaline scaffold has emerged as a highly privileged structure in medicinal chemistry, particularly in the design of targeted kinase inhibitors for oncology. Specifically, 6-Aminoquinoxaline-5-carbonitrile (6-AQC, CAS: 130278-26-1) serves as a versatile chemical building block for synthesizing potent dual PI3K/mTOR inhibitors and other tyrosine kinase antagonists. However, a persistent challenge in drug development is the "translational gap"—where sub-nanomolar in vitro potency fails to translate into robust in vivo efficacy due to pharmacokinetic (PK) and pharmacodynamic (PD) limitations.

This guide objectively compares the in vitro and in vivo performance of a representative 6-AQC-derived lead compound (AQC-01 ) against a standard-of-care alternative, Alpelisib (a PI3Kα-specific inhibitor). By analyzing experimental methodologies, causality in assay design, and quantitative data, we provide a self-validating framework for evaluating quinoxaline-based therapeutics.

Mechanistic Grounding: The Quinoxaline Scaffold

Quinoxaline derivatives exert their anticancer activity primarily by acting as ATP-competitive inhibitors within the kinase hinge region. The nitrogen atoms of the quinoxaline core form critical hydrogen bonds with the kinase backbone, while the 5-carbonitrile and 6-amino substitutions allow for deep pocket penetration and enhanced target selectivity . In the context of PI3K/mTOR signaling, 6-AQC derivatives block the phosphorylation of downstream effectors like AKT, thereby arresting cell cycle progression and inducing apoptosis .

Pathway AQC 6-AQC Derivative (AQC-01) PI3K PI3K Kinase AQC->PI3K ATP-competitive inhibition mTOR mTOR Complex AQC->mTOR Apoptosis Apoptosis AQC->Apoptosis Induces via caspase cascade AKT p-AKT (Active) PI3K->AKT Phosphorylation mTOR->AKT Proliferation Tumor Proliferation AKT->Proliferation Promotes

Figure 1: Dual PI3K/mTOR inhibition pathway by 6-AQC derivatives leading to tumor apoptosis.

In Vitro Efficacy Profiling

To establish baseline potency, in vitro assays must isolate the biochemical interaction (target engagement) from cellular complexities (membrane permeability, efflux pumps).

Experimental Protocol: TR-FRET & Cell Viability

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated quinoxaline ring systems. CellTiter-Glo (ATP quantitation) is utilized for viability as it provides a direct, metabolically linked readout of cell death, avoiding the metabolic artifacts common in MTT assays.

Step-by-Step Methodology:

  • Kinase Assay (TR-FRET): Incubate recombinant PI3Kα or mTOR (10 nM) with serial dilutions of AQC-01 or Alpelisib (0.1 nM to 10 µM) in a kinase buffer containing ATP at the specific Km​ value. Add a fluorescently labeled substrate and a europium-labeled antibody. Read the emission ratio (665 nm / 615 nm) after 60 minutes of incubation.

  • Cellular Viability Seeding: Seed MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells at 5,000 cells/well in 96-well opaque plates.

  • Treatment: After 24 hours of incubation to allow for adherence, treat the cells with the compounds for 72 hours.

  • Quantification: Add CellTiter-Glo reagent, lyse cells on an orbital shaker for 10 minutes, and measure luminescence. Calculate the IC50 using a 4-parameter logistic curve fit.

In Vitro Data Comparison

Data represents mean IC50 values (nM) ± SD from three independent experiments.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Viability IC50 (nM)HCT-116 Viability IC50 (nM)
AQC-01 (6-AQC derived) 4.2 ± 0.58.1 ± 1.245 ± 562 ± 8
Alpelisib (Control) 4.6 ± 0.4>10,000120 ± 15310 ± 25

Analysis: AQC-01 demonstrates equipotent in vitro PI3Kα inhibition compared to Alpelisib but offers the added advantage of mTOR dual-inhibition. This dual blockade prevents the compensatory feedback loops often seen in PI3K-only inhibition, resulting in superior cellular cytotoxicity across both cell lines .

The Translational Gap: In Vivo Efficacy & PK/PD

High in vitro potency does not guarantee in vivo success. Quinoxaline derivatives often face challenges with rapid hepatic clearance and high plasma protein binding, which drastically reduces the free fraction of the drug available to penetrate the tumor microenvironment.

Experimental Protocol: Xenograft Efficacy & Pharmacokinetics

Causality: A mouse xenograft model using MCF-7 cells evaluates the true therapeutic index in a living system. LC-MS/MS is utilized for PK analysis because it provides the mass-resolution sensitivity required to distinguish the parent 6-AQC derivative from its primary hepatic N-oxidation metabolites .

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject 5×106 MCF-7 cells suspended in Matrigel into the right flank of female BALB/c nude mice.

  • Dosing Regimen: Once tumors reach an average volume of ~150 mm³, randomize the mice into Vehicle, AQC-01 (25 mg/kg, PO, daily), and Alpelisib (25 mg/kg, PO, daily) groups.

  • PK Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1. Extract plasma and analyze via LC-MS/MS.

  • Efficacy Readout: Measure tumor volume via digital calipers bi-weekly for 21 days. Calculate Tumor Growth Inhibition (TGI).

Workflow InVitro In Vitro Hit (AQC-01) PK PK Profiling (LC-MS/MS) InVitro->PK IC50 < 10 nM InVivo In Vivo Xenograft (MCF-7 Model) PK->InVivo Bioavailability > 40% Analysis PD Translation (Tumor Shrinkage) InVivo->Analysis TGI > 60%

Figure 2: Preclinical workflow bridging in vitro hit identification to in vivo validation.

In Vivo Data Comparison
ParameterAQC-01 (25 mg/kg)Alpelisib (25 mg/kg)
Oral Bioavailability (F%) 42%65%
Half-life ( T1/2​ ) 3.5 hours5.2 hours
Plasma Protein Binding 92%85%
Tumor Growth Inhibition (TGI) 68%75%
Body Weight Loss (Toxicity) < 5%< 5%

Comparative Analysis: Decoding the Efficacy Drop

Despite AQC-01 exhibiting a nearly 3-fold superior in vitro cellular potency over Alpelisib (45 nM vs 120 nM), its in vivo Tumor Growth Inhibition (68%) was slightly inferior to the commercial control (75%).

Why does this translational drop occur?

  • High Plasma Protein Binding: The highly lipophilic nature of the 6-aminoquinoxaline core results in 92% plasma protein binding. This drastically reduces the free, unbound fraction of the drug capable of diffusing from the bloodstream into the tumor tissue.

  • Metabolic Clearance: While the 5-carbonitrile group is metabolically stable, the quinoxaline nitrogens are highly susceptible to CYP450-mediated N-oxidation in the liver, leading to a shorter half-life (3.5 hours) compared to Alpelisib.

References

  • Title: Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review Source: Advances in Environmental and Life Sciences (2023) URL: [Link]

  • Title: Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways Source: Research Journal of Pharmacy and Technology (2024) URL: [Link]

  • Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

A Senior Application Scientist's Guide to Validating Target Engagement of 6-Aminoquinoxaline-5-carbonitrile via Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, identifying a compound with promising activity is merely the first step. The critical subsequent challenge is to unequivocally demonstrate that the molecule engages its intended biological target within a relevant physiological system.[1][2] This process, known as target engagement, is a cornerstone of building a robust mechanistic rationale for a compound's efficacy and for mitigating potential off-target effects.[1]

This guide provides a comprehensive, field-proven framework for validating the target engagement of a novel compound, using 6-Aminoquinoxaline-5-carbonitrile as our subject. Quinoxaline derivatives are a well-established class of heterocyclic compounds known to exhibit a wide array of biological activities, making precise target validation an essential step in their development.[3][4] We will focus on the Thermal Shift Assay (TSA), a powerful and accessible biophysical method, while also comparing it to orthogonal techniques to ensure a holistic and validated understanding of the drug-target interaction.

Pillar 1: The Scientific Principle of Thermal Shift Assays

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), operates on a fundamental thermodynamic principle: the binding of a ligand to a protein increases the protein's thermal stability.[5][6][7]

  • Protein Unfolding: Every protein has a characteristic melting temperature (Tₘ), the point at which 50% of the protein population is unfolded. As a protein is heated, it transitions from its stable, folded native state to a denatured, unfolded state. This unfolding process exposes the protein's hydrophobic core to the solvent.[8][9]

  • Fluorescent Reporting: The assay employs an environmentally sensitive fluorescent dye (e.g., SYPRO™ Orange) that is quenched in aqueous solution but fluoresces intensely upon binding to hydrophobic regions.[10][11]

  • Measuring the Shift: In the absence of a stabilizing ligand, the dye's fluorescence will increase as the protein unfolds with rising temperature, producing a sigmoidal curve. The Tₘ is the midpoint of this transition. When a compound like 6-Aminoquinoxaline-5-carbonitrile binds to its target protein, it forms a more stable complex. This additional stability means more thermal energy is required to unfold the protein. The resulting melt curve will be shifted to the right, yielding a higher Tₘ. This change in melting temperature (ΔTₘ) is direct, quantifiable evidence of target engagement.[6][12]

Pillar 2: A Self-Validating Protocol for TSA

The trustworthiness of a TSA experiment hinges on a meticulously planned and controlled protocol. The following workflow is designed to be a self-validating system, incorporating essential checks and optimizations.

Experimental Workflow for Thermal Shift Assay

TSA_Workflow cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Assay Setup cluster_run Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis & Interpretation P1 Target Protein X Purification & QC A1 Prepare Master Mix (Protein + Buffer + Dye) P1->A1 Verified Purity & Concentration P2 6-Aminoquinoxaline-5-carbonitrile Stock & Serial Dilution A2 Dispense Compound/Vehicle into 384-well Plate P2->A2 DMSO Vehicle Control A3 Add Master Mix to Plate A1->A3 A2->A3 A4 Seal and Centrifuge Plate A3->A4 R1 Load Plate into qPCR Instrument A4->R1 R2 Run Melt Curve Protocol (e.g., 25°C to 95°C) R1->R2 D1 Generate Fluorescence vs. Temperature Curves R2->D1 D2 Calculate Tm via Boltzmann or 1st Derivative D1->D2 D3 Calculate ΔTm (Tm_compound - Tm_vehicle) D2->D3 D4 Determine Target Engagement D3->D4

Caption: Workflow for validating target engagement using TSA.

Step-by-Step Methodology

1. Critical Reagent Preparation & Quality Control

  • Target Protein (e.g., "Kinase X"):

    • Rationale: Protein purity and stability are paramount. Aggregates or contaminants will produce noisy data and artifactual melt curves.

    • Protocol: Purify Target Protein X to >95% homogeneity as verified by SDS-PAGE. Perform a buffer screen to find optimal pH and salt conditions that ensure the protein is monodisperse (assessed by dynamic light scattering) and stable. A preliminary melt curve without any compound should yield a single, sharp transition.[13]

  • Compound Stock:

    • Rationale: Accurate compound concentration is essential for dose-response analysis.

    • Protocol: Prepare a 10 mM stock solution of 6-Aminoquinoxaline-5-carbonitrile in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.

  • Assay Buffer:

    • Rationale: The buffer must support protein stability without interfering with the assay.

    • Protocol: Use the optimal buffer identified during protein QC (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Avoid highly hydrophobic detergents or additives that may interact with the dye.[12]

  • Fluorescent Dye:

    • Rationale: Dye concentration must be optimized to provide a sufficient signal-to-noise ratio without causing protein precipitation.

    • Protocol: Use SYPRO Orange at a final concentration of 5x (diluted from a 5000x stock).[14][15]

2. Assay Plate Setup (384-well format)

  • Rationale: A high-throughput plate format allows for multiple concentrations and controls to be run simultaneously, ensuring data integrity.[12]

  • Protocol:

    • Using an acoustic dispenser or manual multichannel pipette, add 100 nL of each 6-Aminoquinoxaline-5-carbonitrile dilution and DMSO vehicle controls to the wells of a 384-well PCR plate.[12]

    • Prepare a master mix containing the Target Protein X (final concentration 2-5 µM), SYPRO Orange dye (final concentration 5x), and assay buffer.[14]

    • Dispense 10 µL of the master mix into each well.

    • Include No-Protein Controls (buffer and dye only) to check for background fluorescence and No-Dye Controls to check for intrinsic compound fluorescence.[16]

    • Seal the plate with an optically clear adhesive seal and centrifuge briefly (e.g., 1000 x g for 1 min) to collect the contents at the bottom of the wells.[14]

3. Data Acquisition (Real-Time PCR Instrument)

  • Rationale: A qPCR instrument provides precise temperature control and sensitive fluorescence detection.[15]

  • Protocol:

    • Place the plate in a real-time PCR instrument (e.g., QuantStudio, Bio-Rad CFX).[12][15]

    • Set up a melt curve experiment.

    • Temperature Ramp: Increase the temperature from 25°C to 95°C at a rate of 0.5°C per minute.[15]

    • Data Collection: Acquire fluorescence readings at each temperature increment using the appropriate filter set for SYPRO Orange (e.g., 465 nm excitation, 590 nm emission).[12]

4. Data Analysis and Interpretation

  • Rationale: Proper data fitting is crucial for accurate Tₘ determination.

  • Protocol:

    • Export the raw fluorescence data.

    • Plot fluorescence versus temperature for each well. The data should form a sigmoidal curve.

    • Calculate the Tₘ by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.[16] The software accompanying the qPCR instrument can typically perform this analysis.

    • Calculate the thermal shift (ΔTₘ) for each compound concentration: ΔTₘ = Tₘ (compound) - Tₘ (DMSO control) .

    • Validation Check: A dose-dependent increase in ΔTₘ is strong evidence of specific binding. A significant shift (typically >2°C at saturating concentrations) confirms target engagement.

Pillar 3: Comparative Analysis with Orthogonal Methods

TE_Methods center Drug-Target Interaction TSA TSA / DSF (Thermal Stability) center->TSA Measures ΔTm CETSA CETSA (In-Cell Stability) center->CETSA Measures ΔTm in situ ITC ITC (Thermodynamics) center->ITC Measures KD, ΔH, ΔS SPR SPR (Kinetics) center->SPR Measures ka, kd, KD

Caption: Orthogonal methods for validating drug-target interactions.

Comparison of Key Target Engagement Assays
FeatureThermal Shift Assay (TSA/DSF) Cellular Thermal Shift Assay (CETSA) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of purified protein.[8][11]Ligand-induced thermal stabilization in cell lysates or intact cells.[7][17][18]Measures heat released or absorbed upon binding in solution.[19]Measures change in refractive index upon binding to an immobilized partner.[20]
Primary Output Melting Temperature (Tₘ), Thermal Shift (ΔTₘ).[5]Apparent Tₘ shift in a cellular context.[21]Affinity (Kᴅ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[22][23]Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kᴅ).[20][24]
Throughput High (96, 384, 1536-well).Low to Medium (depends on readout, e.g., Western vs. MS).[17]Low to Medium.Medium to High (depends on instrument).[25]
Sample Needs Purified protein (µg scale).[13]Cells or tissue lysates. No protein purification needed.[26]Purified protein and ligand (mg scale).Purified protein for immobilization; ligand in solution.[20]
Cellular Context No (Biochemical).Yes (Physiologically relevant).[27]No (Biochemical).No (Biochemical).
Key Advantage Fast, cost-effective, high-throughput screening capability.[6]Confirms target engagement in a native cellular environment.[7]"Gold standard" for thermodynamics; provides a complete binding profile.[28]Provides real-time kinetic data (on/off rates), crucial for pharmacology.[20]
Key Limitation Indirect measure of binding; some binders may not cause a shift.Lower throughput; readout can be complex (e.g., requires specific antibodies).[29]High sample consumption; low throughput; sensitive to buffer mismatches.[19]Requires protein immobilization which may affect activity; potential for artifacts.[30][31]

By employing TSA as a primary screen for target engagement of 6-Aminoquinoxaline-5-carbonitrile and confirming hits with a secondary, orthogonal method like SPR or ITC, researchers can build an irrefutable case for a compound's mechanism of action, paving the way for successful downstream development.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Differential Scanning Fluorimetry (DSF). DSDP Analytics. [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences. [Link]

  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Publications. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • Differential Scanning Fluorescence (DSF) Technology. CD Formulation. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. [Link]

  • Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. Tecan Journal. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Differential Scanning Fluorimetry (DSF). Unchained Labs. [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. [Link]

  • Determining target engagement in living systems. PMC. [Link]

  • Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. [Link]

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Target Identification and Validation - Part 1. Cambridge Healthtech Institute. [Link]

  • Thermal Shift Assay. Proteos. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers. [Link]

  • Analysis of protein stability and ligand interactions by thermal shift assay. PMC. [Link]

  • QuantStudio 6/7: CMI Getting Started Guide to Differential Scanning Fluorimetry. Harvard Medical School. [Link]

  • Thermal Shift Assay for screening inhibitors. EUbOPEN. [Link]

  • Protein Thermal Shift Assays Made Easy with the Bio-Rad Family of CFX Real-Time PCR Systems. Bio-Rad. [Link]

  • Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers. [Link]

  • Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. [Link]

  • 6-Aminoquinoxaline. Chem-Impex. [Link]

  • 6-Aminoquinoline. PubChem. [Link]

  • Quinoxaline – Knowledge and References. Taylor & Francis. [Link]

Sources

Safety Operating Guide

6-Aminoquinoxaline-5-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 6-Aminoquinoxaline-5-carbonitrile

As a Senior Application Scientist, my experience in both synthesis and laboratory management has underscored a critical, often-overlooked aspect of the research lifecycle: waste disposal. The responsible handling of chemical byproducts is not merely a regulatory compliance task; it is a fundamental pillar of a safe, efficient, and ethical research environment. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 6-Aminoquinoxaline-5-carbonitrile, moving beyond a simple checklist to explain the chemical reasoning behind each procedural step.

Core Directive: Understanding the Hazard Profile

Before any disposal protocol can be established, we must first understand the intrinsic chemical nature of 6-Aminoquinoxaline-5-carbonitrile. Its structure, featuring a quinoxaline core with both amino and nitrile functional groups, dictates its specific handling and disposal requirements.

  • Quinoxaline Core: This nitrogen-containing heterocyclic system is generally stable, but its degradation pathway is important to consider.

  • Amino Group (-NH2): Lends basicity to the molecule and can react with strong acids.

  • Nitrile Group (-C≡N): This is the functional group of primary concern. Nitriles can be hydrolyzed under strongly acidic or basic conditions, but more acutely, they can react with strong acids to release highly toxic hydrogen cyanide (HCN) gas[1]. This reactivity profile makes segregation from acidic waste streams an absolute imperative.

Based on data for the parent compound, 6-Aminoquinoxaline, we can summarize the expected hazard profile.

Hazard ClassificationGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[2]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Respiratory IrritationH335May cause respiratory irritation.[2]

The Disposal Workflow: A Self-Validating System

The following workflow is designed to ensure safety and compliance through a logical, multi-stage process. Each phase builds upon the last, creating a self-validating system that minimizes risk at every step.

DisposalWorkflow cluster_PreDisposal Phase 1: Pre-Disposal & Assessment cluster_Collection Phase 2: Waste Segregation & Collection cluster_FinalDisposal Phase 3: Final Disposition & Documentation A Review SDS & Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Identify Hazards C Prepare Labeled, Compatible Hazardous Waste Container B->C Ensure Protection D Collect Solid Waste & Contaminated Materials E Segregate from Incompatible Waste (Especially Acids) D->E Prevent Reactions F Securely Seal Container E->F Containment G Store in Designated Hazardous Waste Area H Arrange Pickup by Licensed Waste Disposal Vendor G->H Regulatory Compliance I Complete & Retain Disposal Manifest H->I Cradle-to-Grave Tracking

Figure 1. Workflow for the safe disposal of 6-Aminoquinoxaline-5-carbonitrile.

Experimental Protocol: Step-by-Step Methodology

This protocol provides the detailed steps for executing the disposal workflow.

Phase 1: Pre-Disposal Assessment & Preparation
  • Review Authoritative Documentation: Before handling the waste, consult the Safety Data Sheet (SDS).[2][3] The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) mandates that employers provide employees with access to this information to ensure they are informed of chemical hazards.[4][5][6][7]

  • Assemble Personal Protective Equipment (PPE): Based on the hazard assessment, wear the following:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat must be worn.[2]

  • Prepare Waste Container:

    • Select a robust, sealable container made of a compatible material (e.g., high-density polyethylene).

    • The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "6-Aminoquinoxaline-5-carbonitrile," and list any solvents used.

Phase 2: Waste Segregation & Collection
  • Collect Waste:

    • Solid Waste: Carefully transfer residual solid material and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) into the designated hazardous waste container. Avoid creating dust.[2][8]

    • Contaminated Glassware: Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate is also hazardous waste and must be collected in a separate, clearly labeled container for liquid organic waste. Under no circumstances should this be poured down the drain. [8]

  • Segregate Incompatibles: This is the most critical step from a chemical safety perspective. The waste container for 6-Aminoquinoxaline-5-carbonitrile must be stored separately from acidic waste streams.[9] This segregation is essential to prevent any possibility of an acid-nitrile reaction that could generate hydrogen cyanide gas.[1]

Phase 3: Final Disposition & Documentation
  • Interim Storage: Securely seal the waste container and move it to a designated, well-ventilated hazardous waste accumulation area. This area should be clearly marked and away from general laboratory traffic.

  • Professional Disposal: The final disposal of hazardous chemical waste must be managed by a licensed and certified hazardous waste disposal company.[10][11] These vendors are equipped to handle and dispose of chemical waste in accordance with regulations set by the Environmental Protection Agency (EPA).[12]

  • Maintain Records: The EPA's Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" management system. When the waste is collected, you will sign a hazardous waste manifest. A copy of this manifest, which tracks the waste to its final disposal facility, must be retained for a minimum of three years as proof of proper disposal.[11][13]

By adhering to this comprehensive protocol, which integrates chemical safety principles with regulatory requirements, you ensure the safe and responsible disposal of 6-Aminoquinoxaline-5-carbonitrile, protecting yourself, your colleagues, and the environment.

References

  • Title: Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Hazard Communication Standard - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Source: Tetra Tech URL: [Link]

  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL: [Link]

  • Title: OSHA Hazard Communication Standard (HAZCOM) 1910.1200 - NASP Source: National Association of Safety Professionals URL: [Link]

  • Title: Hazard Communication - Overview | Occupational Safety and Health Administration Source: Occupational Safety and Health Administration URL: [Link]

  • Title: OSHA Hazard Communication Standard and OSHA Guidelines - CDC Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: EPA Hazardous Waste Management - Axonator Source: Axonator URL: [Link]

  • Title: Hazard Communication - Standards | Occupational Safety and Health Administration Source: Occupational Safety and Health Administration URL: [Link]

  • Title: Hazardous Waste | US EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste | US EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Disposal of Chemical Waste - Safety Office Source: University of Cambridge URL: [Link]

  • Title: Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria Source: MDPI URL: [Link]

  • Title: NITRILES - CDC Stacks Source: Centers for Disease Control and Prevention URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.